Carbonodithioic acid, O,S-dimethyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-methyl methylsulfanylmethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS2/c1-4-3(5)6-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABVNFAVENLDHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173373 | |
| Record name | Carbonodithioic acid, O,S-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19708-81-7 | |
| Record name | O,S-Dimethyl carbonodithioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19708-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,S-dimethyl carbonodithioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019708817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonodithioic acid, O,S-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,S-dimethyl carbonodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,S-dimethyl carbonodithioate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU9AYK8TGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Carbonodithioic Acid, O,S-Dimethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonodithioic acid, O,S-dimethyl ester, also known as O-methyl S-methyl dithiocarbonate, is a member of the xanthate ester class of organic compounds. Xanthates are versatile intermediates in organic synthesis, finding applications in areas such as radical chemistry, the preparation of thiols, and as precursors for more complex molecules.[1][2][3] This technical guide provides an in-depth overview of the synthesis of this compound, focusing on prevalent and efficient methodologies. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are presented to aid researchers in the practical application of these methods.
Synthetic Methodologies
The synthesis of O,S-dialkyl dithiocarbonates, including the target compound, traditionally involves a three-step process: formation of a metal alkoxide from an alcohol, reaction with carbon disulfide, and subsequent alkylation.[4] However, more streamlined and efficient one-pot procedures have been developed, notably employing phase-transfer catalysis.
Standard Xanthate Synthesis: The Carbon Disulfide–Methyl Iodide Procedure
The most conventional method for preparing xanthate esters involves a sequential three-step process.[5] First, an alkoxide is generated by treating an alcohol with a strong base, such as sodium hydride. This is followed by the nucleophilic addition of the alkoxide to carbon disulfide. The resulting dithiocarbonate salt is then alkylated with an alkyl halide, in this case, methyl iodide, to yield the final O,S-dialkyl dithiocarbonate.[5]
Reaction Scheme: ROH + NaH → RO⁻Na⁺ RO⁻Na⁺ + CS₂ → ROCS₂⁻Na⁺ ROCS₂⁻Na⁺ + CH₃I → ROC(S)SCH₃ + NaI
One-Pot Phase-Transfer Catalysis
A significant improvement over the traditional method is the one-pot synthesis utilizing phase-transfer catalysis. This approach is more efficient, requires milder conditions, and avoids the need for strong, anhydrous bases and solvents.[4] The reaction proceeds in a two-phase system (e.g., carbon disulfide and aqueous sodium hydroxide) with a phase-transfer catalyst, such as a quaternary ammonium salt, facilitating the reaction between the alcohol, carbon disulfide, and methyl iodide at room temperature.[4] This method is suitable for a range of alcohols, including primary, secondary, and benzyl alcohols, as well as phenols.[4]
Experimental Protocol: One-Pot Phase-Transfer Synthesis of O-Alkyl, S-Methyl Dithiocarbonates [4]
-
Reagents:
-
Alcohol (e.g., methanol for the target compound)
-
Carbon Disulfide (CS₂)
-
Methyl Iodide (CH₃I)
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium hydrogen sulfate, (n-Bu)₄NHSO₄, 10 mol%)
-
-
Procedure:
-
In a suitable reaction vessel, the alcohol is stirred in a two-phase system consisting of carbon disulfide (CS₂) and a 50% aqueous solution of sodium hydroxide.
-
The phase-transfer catalyst (10 mol%) is added to the mixture.
-
1.1 equivalents of methyl iodide are then added to the stirred mixture.
-
The reaction is allowed to proceed at room temperature for a period of 0.5 to 1.5 hours. The progress of the reaction can be monitored by analyzing the CS₂ layer using NMR spectroscopy.
-
Upon completion, the organic (CS₂) layer is separated.
-
The aqueous layer is extracted three times with 10 mL portions of CS₂.
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and filtered.
-
The solvent is removed under reduced pressure to afford the crude O-alkyl, S-methyl dithiocarbonate, which is often pure enough for subsequent use.
-
Quantitative Data
The following table summarizes the yield and reaction times for the synthesis of various O-alkyl, S-methyl dithiocarbonates using the one-pot phase-transfer catalysis method.[4]
| Alcohol | Product | Reaction Time (hours) | Yield (%) |
| Methanol | O,S-Dimethyl dithiocarbonate | 0.5 | 95 |
| Ethanol | O-Ethyl, S-methyl dithiocarbonate | 0.5 | 96 |
| n-Propanol | O-n-Propyl, S-methyl dithiocarbonate | 0.5 | 94 |
| Isopropanol | O-Isopropyl, S-methyl dithiocarbonate | 1.0 | 92 |
| n-Butanol | O-n-Butyl, S-methyl dithiocarbonate | 0.5 | 95 |
| Benzyl alcohol | O-Benzyl, S-methyl dithiocarbonate | 1.5 | 90 |
| Phenol | O-Phenyl, S-methyl dithiocarbonate | 1.0 | 93 |
Data sourced from Lee, A. W. M., et al. (1989). One Pot Phase Transfer Synthesis of O-Alkyl, S-Methyl Dithiocarbonates (Xanthates). Synthetic Communications.[4]
Spectroscopic Data
The synthesized O-alkyl, S-methyl dithiocarbonates can be characterized by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The S-methyl group typically exhibits a singlet around δ 2.5 ppm. The signals for the methylene and methine groups adjacent to the oxygen atom appear around δ 4.6 and δ 5.6 ppm, respectively.[4]
-
Infrared (IR) Spectroscopy: Characteristic vibrational absorptions for the C-O and C=S bonds are observed around 1240 cm⁻¹ and 1080 cm⁻¹, respectively.[4]
Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways.
References
An In-depth Technical Guide on the Chemical Properties of Carbonodithioic Acid, O,S-Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonodithioic acid, O,S-dimethyl ester, also known as O,S-dimethyl dithiocarbonate, is a versatile chemical reagent with the molecular formula C₃H₆OS₂.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and application, and its reactivity profile. The information is intended to support researchers and professionals in the fields of chemistry and drug development in safely handling and effectively utilizing this compound.
Chemical and Physical Properties
O,S-dimethyl dithiocarbonate is a derivative of dithiocarbonic acid. It is an isomer of S,S'-dimethyl dithiocarbonate. The physical and chemical properties of this compound are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₆OS₂ | [1] |
| Molecular Weight | 122.21 g/mol | [1] |
| CAS Number | 19708-81-7 | [1] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not specified | |
| Density | Not specified |
Spectroscopic Data
| Property | Data | Reference |
| ¹H NMR (CDCl₃) | δ 2.55 (s, 3H), 4.14 (s, 3H) | [1] |
| GC-MS | Used for reaction monitoring | [2] |
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
Potassium hydroxide (KOH), granulated (9.3 g, 0.166 mol)
-
Dry diethyl ether (Et₂O)
-
Dry benzene
-
Methanol (MeOH) (5.3 g, 6.7 ml, 0.166 mol)
-
Carbon disulfide (CS₂) (12.6 g, 10.0 ml, 0.166 mol)
-
Dimethyl sulfate (Me₂SO₄) (20.9 g, 15.7 ml, 0.166 mol)
-
0.1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Half-saturated sodium chloride (NaCl) solution
Procedure:
-
A suspension of granulated KOH in a 1:1 mixture of dry Et₂O and benzene (70 ml) is prepared.
-
Methanol is added to the suspension.
-
The reaction mixture is cooled to 6°C.
-
A solution of CS₂ in benzene (7.5 ml) is added dropwise to the cooled mixture.
-
The reaction is stirred at 6°C for 5 hours.
-
Dimethyl sulfate is then added, and the mixture is stirred at room temperature for 20 hours.
-
The organic layer is decanted and washed sequentially with 0.1 N HCl, saturated NaCl solution, and half-saturated NaCl solution.
-
The solvent is removed, and the residue is purified by vacuum distillation.
Yield: The reported yield is 57% for O,S-dimethyl dithiocarbonate, contaminated with about 15% of the S,S-dimethyl dithiocarbonate isomer.
Synthesis of Alkyl-Ureas using O,S-dimethyl dithiocarbonate[2]
This protocol describes a three-step process for the synthesis of alkyl-ureas where O,S-dimethyl dithiocarbonate serves as a key starting material.
Step A: Synthesis of O-methyl thiocarbamate
-
O,S-dimethyl dithiocarbonate (e.g., 20.00 g, 0.164 mol) is placed in a 100 ml flask.
-
A 40% aqueous solution of a primary amine (e.g., methylamine, 13.95 g, 0.180 mol) is added dropwise over 10-15 minutes while stirring.
-
The temperature is maintained at approximately 20°C using a refrigerating bath.
-
The reaction progress is monitored by GC and ¹H NMR analysis. The reaction is typically complete within 2 hours.
Step B: Isomerization to S-methyl thiocarbamate
-
The O-methyl thiocarbamate obtained from Step A is mixed with toluene and dimethyl sulfate (each equal to 5% of the thiocarbamate weight).
-
The mixture is heated to 50°C with stirring.
-
The reaction is monitored by GC and ¹H NMR and is typically complete after 2.5 hours.
-
After cooling, the mixture is neutralized with 30% aqueous ammonia.
Step C: Reaction to form Alkyl-Urea
-
The S-methyl thiocarbamate is reacted with aqueous ammonia (for mono-alkyl-ureas) or a primary/secondary amine (for di/tri-alkyl-ureas).
-
For mono-alkyl-ureas, the reaction with 30% aqueous ammonia is carried out at 60-70°C for 3-6 hours.
Reactivity and Applications
This compound is a notable reagent in organic synthesis, primarily for its role as a phosgene substitute in the carbonylation of amines to produce ureas and thiocarbamates.[2] The reaction pathway involves the initial formation of an O-methyl thiocarbamate, followed by isomerization to a more stable S-methyl thiocarbamate, which then reacts with another amine to yield the final urea product. This process is advantageous as it avoids the use of highly toxic phosgene and proceeds with high yields.
Visualizations
Reaction Pathway for Alkyl-Urea Synthesis
The following diagram illustrates the multi-step synthesis of alkyl-ureas starting from O,S-dimethyl dithiocarbonate.
Caption: Synthesis of Alkyl-Ureas from O,S-Dimethyl Dithiocarbonate.
Safety Information
While specific safety data for O,S-dimethyl dithiocarbonate is not detailed in the search results, its isomer, S,S'-dimethyl dithiocarbonate, is classified as a skin, eye, and respiratory irritant. It is combustible and may react violently with strong oxidizing agents. Given the structural similarity, it is prudent to handle O,S-dimethyl dithiocarbonate with similar precautions. Always consult the material safety data sheet (MSDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.
References
Technical Guide: O,S-Dimethyl Dithiocarbonate (CAS 19708-81-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,S-Dimethyl dithiocarbonate, identified by the CAS number 19708-81-7, is an organosulfur compound belonging to the dithiocarbonate class of molecules.[1][2] Structurally, it is the O,S-dimethyl ester of dithiocarbonic acid. While this specific molecule is primarily utilized as a reagent and intermediate in organic synthesis, the broader class of dithiocarbamates has garnered significant interest in the field of drug development due to their diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the known properties of O,S-dimethyl dithiocarbonate, its synthesis, and explores the potential biological applications of the dithiocarbamate scaffold for researchers in the life sciences.
Chemical and Physical Properties
O,S-Dimethyl dithiocarbonate is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is a flammable substance and should be handled with appropriate safety precautions.[1] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 19708-81-7 | [1][3] |
| Molecular Formula | C₃H₆OS₂ | [1][3] |
| Molecular Weight | 122.21 g/mol | [3] |
| IUPAC Name | O-methyl methylsulfanylmethanethioate | [3] |
| Synonyms | Carbonodithioic acid O,S-dimethyl ester, Dithiocarbonic acid O,S-dimethyl ester, O,S-Dimethyl carbonodithioate | [1] |
| Boiling Point | 158.3°C at 760 mmHg | [1] |
| Flash Point | 49.5°C | [1] |
| Density | 1.182 g/cm³ | [1] |
| Refractive Index | 1.55 | [1] |
| Vapor Pressure | 3.43 mmHg at 25°C | [1] |
Synthesis of O,S-Dimethyl Dithiocarbonate
The synthesis of O,S-dimethyl dithiocarbonate can be achieved through a two-step process involving the formation of a xanthate salt followed by methylation. A common laboratory-scale synthesis is detailed below.
Experimental Protocol:
Materials:
-
Methanol (CH₃OH)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Diethyl ether (C₂H₅)₂O
-
Benzene (C₆H₆)
-
0.1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (NaCl)
Procedure:
-
A suspension of granulated potassium hydroxide (9.3 g, 0.166 mol) in a 1:1 mixture of dry diethyl ether and benzene (70 ml) is prepared.
-
Methanol (5.3 g, 6.7 ml, 0.166 mol) is added to the suspension.
-
The reaction mixture is cooled to 6°C.
-
A solution of carbon disulfide (12.6 g, 10.0 ml, 0.166 mol) in benzene (7.5 ml) is added dropwise to the cooled mixture.
-
The reaction is stirred at 6°C for 5 hours.
-
Dimethyl sulfate (20.9 g, 15.7 ml, 0.166 mol) is then added to the mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 20 hours.
-
The organic layer is decanted and washed sequentially with 0.1 N HCl, saturated NaCl, and half-saturated NaCl solution.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by vacuum distillation to yield O,S-dimethyl dithiocarbonate.[4]
Biological Activity and Potential in Drug Development
While there is a lack of specific biological data for O,S-dimethyl dithiocarbonate in the scientific literature, the broader class of dithiocarbamates exhibits a wide range of biological activities, making this chemical scaffold of significant interest to drug development professionals. The biological effects of dithiocarbamates are often attributed to their ability to chelate metal ions and interact with sulfhydryl groups in proteins.
| Biological Activity | Target/Mechanism | Representative Compounds | Reference |
| Anticancer | Inhibition of proteasome activity, induction of apoptosis, modulation of proteins involved in oxidative stress and transcription. | Disulfiram, Pyrrolidine dithiocarbamate | [5] |
| Antimicrobial | Inhibition of essential enzymes, disruption of cellular processes. | Various metal complexes of dithiocarbamates | [4] |
| Antifungal | Broad-spectrum activity against various plant pathogens. | Maneb, Zineb, Thiram | [6] |
| Antiviral | Inhibition of viral replication. Pyrrolidine dithiocarbamate has shown activity against dengue virus and enterovirus 71. | Pyrrolidine dithiocarbamate | [7] |
| Antiglaucoma | Inhibition of carbonic anhydrase. | Certain water-soluble dithiocarbamates | [3] |
The diverse biological activities of dithiocarbamates suggest that O,S-dimethyl dithiocarbonate could serve as a valuable precursor or building block for the synthesis of novel therapeutic agents. Its two sulfur atoms provide reactive sites for further chemical modification, allowing for the generation of libraries of related compounds for screening and lead optimization.
Potential Signaling Pathway Interactions of Dithiocarbamates
The mechanism of action of many biologically active dithiocarbamates involves their interaction with metal-containing enzymes or proteins with critical cysteine residues. For instance, their anticancer effects are partly mediated by the inhibition of the proteasome, a key cellular machinery for protein degradation that is crucial for the survival of cancer cells.
Applications in Organic Synthesis
O,S-Dimethyl dithiocarbonate is a versatile reagent in organic synthesis. It can be used as a precursor for the preparation of other sulfur-containing compounds, such as thiocarbamates and alkyl-ureas.[8] Its reactivity allows for the introduction of the thiocarbonyl moiety into various molecular scaffolds.
Conclusion
O,S-Dimethyl dithiocarbonate (CAS 19708-81-7) is a well-characterized chemical compound with established synthetic routes and physical properties. While direct biological data for this specific molecule is not currently available, the extensive and diverse biological activities of the broader dithiocarbamate class highlight the potential of this chemical scaffold in drug discovery and development. Researchers can leverage O,S-dimethyl dithiocarbonate as a starting material for the synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, and other areas. Further investigation into the biological effects of O,S-dimethyl dithiocarbonate and its derivatives is warranted to explore its full potential in medicinal chemistry.
References
- 1. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and medicinal versatility of dithiocarbamates: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
In-Depth Structural Analysis of O,S-Dimethyl Dithiocarbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of O,S-dimethyl dithiocarbonate, a sulfur-containing organic compound with applications as a chemical intermediate. Due to the limited availability of direct experimental data for O,S-dimethyl dithiocarbonate, this document synthesizes known information and supplements it with comparative data from its more extensively studied isomer, S,S'-dimethyl dithiocarbonate, and computational predictions. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into the molecule's synthesis, spectroscopic characteristics, and structural parameters.
Introduction
O,S-dimethyl dithiocarbonate belongs to the family of dithiocarbonates, which are esters of dithiocarbonic acid. These compounds are characterized by the presence of a carbonyl group double-bonded to one oxygen and single-bonded to two sulfur atoms, or isomers thereof. While its isomer, S,S'-dimethyl dithiocarbonate, has been more widely studied, O,S-dimethyl dithiocarbonate is a reagent in the synthesis of various organic molecules, including alkyl-ureas[1]. A thorough understanding of its structural and electronic properties is crucial for its effective application in synthetic chemistry and for the design of novel molecules in drug discovery.
Physicochemical Properties
A summary of the known physicochemical properties of O,S-dimethyl dithiocarbonate and its isomer, S,S'-dimethyl dithiocarbonate, is presented in Table 1.
| Property | O,S-Dimethyl Dithiocarbonate | S,S'-Dimethyl Dithiocarbonate |
| Molecular Formula | C₃H₆OS₂ | C₃H₆OS₂ |
| Molecular Weight | 122.21 g/mol | 122.21 g/mol [2][3][4] |
| CAS Number | Not available | 868-84-8[2][3][4] |
| Appearance | - | Colorless liquid[5] |
| Density | - | 1.1705 g/cm³ at 25 °C[2][5] |
| Boiling Point | - | 169 °C[3][5] |
| Refractive Index | - | 1.5485 at 20 °C[2][5] |
Synthesis and Experimental Protocols
Synthesis of O,S-Dimethyl Dithiocarbonate
A documented synthesis of O,S-dimethyl dithiocarbonate involves a multi-step process. The following protocol is adapted from patent literature describing its use as a reactant[1].
Experimental Protocol:
-
Reaction with a Primary Amine: O,S-dimethyl dithiocarbonate is reacted with a primary amine (R¹NH₂) at a molar ratio of approximately 1:1.1 to 1:1.2. The reaction is typically carried out at a temperature between 20°C and 30°C for 2 to 3 hours. This step yields an O-methyl thiocarbamate[1].
-
Monitoring: The progress of the reaction can be monitored using gas chromatography (GC) and ¹H NMR analysis[1].
The synthesis of the related S,S'-dimethyl dithiocarbonate is achieved by reacting methanol and carbon disulfide with potassium hydroxide, followed by the addition of dimethyl sulfate[6].
Experimental Workflow
The general workflow for the synthesis and subsequent reaction of O,S-dimethyl dithiocarbonate is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
- 3. Ab-Initio Computational Studies of the Structural Conformations of Dimethylbis (Methyldithio Carbonato) Stannum (IV) | Journal of Asian Scientific Research [archive.aessweb.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. N-Cyanoimido-S,S-dimethyl-dithiocarbonate | 10191-60-3 [chemicalbook.com]
Technical Guide: Physical Properties of O,S-Dimethyl Xanthate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,S-Dimethyl xanthate, also known as O-methyl S-methyl carbonodithioate, is an organosulfur compound belonging to the xanthate family. Xanthates are widely utilized in various industrial processes, including as flotation agents in the mining industry and as intermediates in organic synthesis. A thorough understanding of the physical properties of specific xanthate esters like O,S-dimethyl xanthate is crucial for its application, handling, and the development of new synthetic methodologies. This technical guide provides a summary of the available physical and chemical data for O,S-dimethyl xanthate, outlines general experimental protocols for its characterization, and illustrates relevant chemical pathways.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of O,S-Dimethyl Xanthate and its Isomer
| Property | O,S-Dimethyl Xanthate (Target Compound) | S,S'-Dimethyl Dithiocarbonate (Isomer for Comparison) |
| Synonyms | O-Methyl S-methyl carbonodithioate, Dimethyl xanthate[1][2] | Bis(methylthio)methanone, Carbonodithioic acid S,S-dimethyl ester[3][4] |
| CAS Number | 19708-81-7[1][2] | 868-84-8[3][4] |
| Molecular Formula | C₃H₆OS₂[1][2] | C₃H₆OS₂[3][4] |
| Molecular Weight | 122.21 g/mol [1][2] | 122.21 g/mol [5] |
| Physical State | Not explicitly reported; likely a liquid at room temperature. | Colorless liquid[3] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 169 °C[3] |
| Density | Data not available | 1.1705 g/cm³ to 1.19 g/cm³[3][6] |
| Solubility | General solubility in organic solvents is expected for xanthate esters.[7] | Soluble in organic solvents like ethanol and acetone; insoluble in water.[8] |
| XLogP3-AA (Computed) | 1.7[1] | 1.6[4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of O,S-dimethyl xanthate are not specified in the available literature. However, the following are general methodologies that can be applied for the characterization of this and similar organic compounds.
Synthesis and Purification of O,S-Dimethyl Xanthate
Objective: To synthesize O,S-dimethyl xanthate from a corresponding alkali metal xanthate and an alkylating agent.
Materials:
-
Potassium methylxanthate (C₂H₃KOS₂)[9]
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous solvent (e.g., diethyl ether, acetone)
-
Stirring apparatus
-
Reaction flask
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a clean, dry reaction flask, dissolve potassium methylxanthate in a suitable anhydrous solvent.
-
With continuous stirring, add a stoichiometric amount of the methylating agent (e.g., methyl iodide) dropwise to the solution. The reaction is an alkylation of the xanthate anion.[7]
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitated inorganic salt (e.g., potassium iodide) is removed by filtration.
-
The filtrate is transferred to a separatory funnel and washed with water to remove any remaining water-soluble impurities.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude O,S-dimethyl xanthate can be further purified by vacuum distillation.
Determination of Solubility
Objective: To qualitatively or quantitatively determine the solubility of O,S-dimethyl xanthate in various solvents.
Materials:
-
O,S-Dimethyl xanthate
-
A range of solvents (e.g., water, ethanol, acetone, hexane)
-
Test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spectrophotometer (for quantitative analysis)
Procedure:
-
Qualitative Assessment: To a series of test tubes, add a small, measured amount of O,S-dimethyl xanthate.
-
Add a small volume of a solvent to each test tube and agitate vigorously.
-
Observe if the compound dissolves completely. Continue adding the solvent in small increments until the solid is fully dissolved or it is apparent that it is insoluble.
-
Quantitative Assessment (Shake-Flask Method): Prepare a saturated solution of O,S-dimethyl xanthate in a chosen solvent by adding an excess of the compound to a known volume of the solvent in a sealed flask.
-
Agitate the mixture at a constant temperature until equilibrium is reached.
-
Carefully separate the undissolved solid from the solution by filtration or centrifugation.
-
Determine the concentration of the dissolved O,S-dimethyl xanthate in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, after creating a calibration curve.
Spectroscopic Characterization
1. Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of O,S-dimethyl xanthate to identify its functional groups.
Procedure (for a liquid sample): [10][11]
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a drop of the neat liquid O,S-dimethyl xanthate onto the surface of one salt plate.
-
Carefully place the second salt plate on top to create a thin liquid film.
-
Mount the plates in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[12]
-
The resulting spectrum should show characteristic absorption bands for C=S, C-O, and C-S bonds.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of O,S-dimethyl xanthate.
-
Dissolve a small amount of the purified O,S-dimethyl xanthate in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. The expected signals would correspond to the two different methyl groups (-OCH₃ and -SCH₃).
-
Acquire the ¹³C NMR spectrum. This will show distinct signals for the carbon atoms in the methyl groups and the thiocarbonyl carbon (C=S).
3. UV-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption spectrum of O,S-dimethyl xanthate.
Procedure:
-
Prepare a dilute solution of O,S-dimethyl xanthate in a UV-transparent solvent (e.g., ethanol, hexane).
-
Use a quartz cuvette to hold the sample.
-
Record the absorption spectrum over the appropriate wavelength range (typically 200-400 nm for thiocarbonyl compounds).
-
The spectrum is expected to show characteristic absorptions for the n→π* and π→π* transitions of the thiocarbonyl group.
Chemical Pathways
While specific signaling pathways involving O,S-dimethyl xanthate in a biological context are not well-documented, its chemical reactivity, particularly its decomposition, is relevant. Xanthates are known to be unstable in both acidic and basic aqueous solutions.[15]
General Synthesis of O,S-Dimethyl Xanthate
The synthesis involves the reaction of a methyl xanthate salt with a methylating agent.
Caption: General synthesis of O,S-dimethyl xanthate via alkylation of a xanthate salt.
Decomposition of Xanthate Esters
Xanthate esters can undergo decomposition under different conditions. The Chugaev elimination is a classic example of thermal decomposition for xanthates with a β-hydrogen, which is not applicable to dimethyl xanthate. However, hydrolysis can occur under acidic or basic conditions.
Acid-Catalyzed Hydrolysis:
In acidic conditions, the xanthate ester can be protonated, leading to hydrolysis to form an alcohol, carbon disulfide, and a thiol.[16][17]
Caption: Generalized pathway for acid-catalyzed hydrolysis of a xanthate ester.
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a strong base, xanthate esters can undergo saponification, which involves nucleophilic attack by a hydroxide ion. This leads to the formation of an alcohol, a thiol, and carbonate species.[18][19]
Caption: Generalized pathway for base-catalyzed hydrolysis of a xanthate ester.
References
- 1. Carbonodithioic acid, O,S-dimethyl ester | C3H6OS2 | CID 140571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. S,S'-Dimethyl dithiocarbonate - Wikipedia [en.wikipedia.org]
- 4. S,S-dimethyl carbonodithioate | C3H6OS2 | CID 313474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. S,S -Dimethyl dithiocarbonate 97 868-84-8 [sigmaaldrich.com]
- 7. Xanthate - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. Potassium methylxanthate | C2H3KOS2 | CID 11309586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. ursinus.edu [ursinus.edu]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. The effect of experimental conditions on the formation of dixanthogen by triiodide oxidation in the determination of ethyl xanthate by HPLC–ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Spectroscopic Analysis of Carbonodithioic Acid, O,S-Dimethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonodithioic acid, O,S-dimethyl ester, also known as O,S-dimethyl dithiocarbonate, is a sulfur-containing organic compound with the chemical formula C₃H₆OS₂.[1] Its structure, featuring a thiocarbonyl group flanked by a methoxy and a methylthio group, gives rise to a unique spectroscopic profile that is critical for its identification and characterization in various chemical and pharmaceutical contexts. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including detailed experimental protocols and data interpretation.
Molecular and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₃H₆OS₂ | [1] |
| Molecular Weight | 122.21 g/mol | [2][3] |
| CAS Number | 19708-81-7 | [1] |
| Synonyms | O,S-Dimethyl dithiocarbonate, Methyl O-methylxanthate, Dimethyl xanthate | [1][3] |
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the two non-equivalent methyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.14 | Singlet | 3H | O-CH₃ |
| 2.55 | Singlet | 3H | S-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows three signals corresponding to the thiocarbonyl carbon and the two methyl carbons. The chemical shift of the thiocarbonyl carbon is significantly downfield due to the deshielding effect of the double-bonded sulfur atom.
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~215 | C=S | Experimental value for SCSO dithiocarbonates.[4] |
| ~55-60 | O-CH₃ | Estimated based on typical values for methoxy groups. |
| ~15-20 | S-CH₃ | Estimated based on typical values for methylthio groups. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that is useful for its identification.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 122 | High | [M]⁺ (Molecular Ion) |
| 75 | High | [CH₃OCS]⁺ |
| 47 | Moderate | [CH₃S]⁺ |
| 31 | High | [OCH₃]⁺ |
Proposed Fragmentation Pathway
The fragmentation of the molecular ion ([M]⁺) can be rationalized through several key cleavage events.
Caption: Proposed EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The following table presents predicted absorption ranges based on spectroscopic correlation tables and data from analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Medium | C-H stretch (methyl) |
| 1250 - 1050 | Strong | C=S stretch (thiocarbonyl) |
| 1100 - 1000 | Strong | C-O stretch (ester) |
| 700 - 600 | Medium | C-S stretch |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Sample Preparation
Due to its liquid nature, this compound can be analyzed directly or in solution.
-
Neat Sample: For IR and direct-injection MS, the pure liquid can be used without further preparation.
-
Solution Sample: For NMR, a solution is prepared by dissolving 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
Infrared (IR) Spectroscopy Protocol
Attenuated Total Reflectance (ATR) - FTIR
-
Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small drop of the neat liquid sample onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and label the significant peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Tuning: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the range of 0-12 ppm.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-220 ppm. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the FID to obtain the spectrum. Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Integrate the peaks in the ¹H spectrum.
Mass Spectrometry (MS) Protocol
Electron Ionization (EI) - GC-MS
-
Sample Introduction: If using a Gas Chromatograph (GC) for sample introduction, inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into the GC. The GC column will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic identification of the target compound.
References
Synthesis of O,S-Dialkyl Dithiocarbonates from Carbon Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,S-dialkyl dithiocarbonates, commonly known as xanthate esters, are a class of organosulfur compounds with significant applications in organic synthesis and materials science. Their utility spans from intermediates in the Barton-McCombie deoxygenation of alcohols to key reagents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The synthesis of these compounds from the readily available starting materials of an alcohol, carbon disulfide, and an alkyl halide is a fundamental transformation in organic chemistry. This technical guide provides an in-depth overview of the primary synthetic routes, detailed experimental protocols, and a summary of reaction parameters for the preparation of O,S-dialkyl dithiocarbonates.
The core of this synthesis involves the reaction of an alcohol with carbon disulfide in the presence of a base to form a xanthate salt. This intermediate is then alkylated with an alkyl halide to yield the desired O,S-dialkyl dithiocarbonate.[1] Variations of this method have been developed to improve yields, shorten reaction times, and accommodate a wider range of substrates. These include the use of phase-transfer catalysis and the Mitsunobu reaction.
Reaction Mechanism and Workflow
The synthesis of O,S-dialkyl dithiocarbonates proceeds via a two-step mechanism. The first step is the formation of a xanthate anion through the nucleophilic addition of an alkoxide to carbon disulfide. The alkoxide is generated in situ by the deprotonation of the alcohol with a base. The resulting xanthate salt is then alkylated in the second step by an alkyl halide through a nucleophilic substitution reaction (SN2) to furnish the final O,S-dialkyl dithiocarbonate.
Data Presentation: A Comparative Summary of Synthetic Protocols
The following table summarizes quantitative data from various reported methods for the synthesis of O,S-dialkyl dithiocarbonates, providing a comparative overview of reaction conditions and yields.
| Alcohol (R-OH) | Alkyl Halide (R'-X) | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary & Secondary Alcohols | Methyl Iodide | NaOH | Carbon Disulfide / Water | Room Temp. | 0.5 - 1.5 | High | [2] |
| Benzyl Alcohol | Methyl Iodide | NaOH / (n-Bu)₄NHSO₄ | Carbon Disulfide / Water | Room Temp. | 1 | 95 | [2] |
| Phenol | Methyl Iodide | NaOH / (n-Bu)₄NHSO₄ | Carbon Disulfide / Water | Room Temp. | 1 | 92 | [2] |
| Various Alcohols | - | PPh₃ / DIAD | THF | 0 to RT | 6 - 8 | Good to Excellent | [3] |
| Arylmethyl/alkyl/cycloalkyl alcohols | Methyl Iodide | NaOH | THF | Not specified | Not specified | 84-94 | [4] |
Experimental Protocols
Standard Synthesis of O,S-Dialkyl Dithiocarbonates
This protocol outlines the classical approach for the synthesis of xanthate esters.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH) or other suitable base (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon disulfide (CS₂) (1.2 eq)
-
Alkyl halide (1.1 eq)
-
Imidazole (catalytic amount, optional)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol in anhydrous THF dropwise at 0 °C.
-
If desired, add a catalytic amount of imidazole to promote alkoxide formation.[5]
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide dropwise. The reaction mixture will typically turn yellow, indicating the formation of the xanthate salt.
-
After stirring for 1-2 hours at room temperature, add the alkyl halide to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure O,S-dialkyl dithiocarbonate.
Phase-Transfer Catalyzed Synthesis
This method offers a milder and often more efficient alternative to the standard procedure, avoiding the need for strong, anhydrous bases.[2]
Materials:
-
Alcohol (1.0 eq)
-
Carbon disulfide (used as both reactant and solvent)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Methyl iodide (1.1 eq)
-
Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, (n-Bu)₄NHSO₄) (10 mol%)
Procedure:
-
In a round-bottom flask, combine the alcohol, methyl iodide, and the phase-transfer catalyst in carbon disulfide.
-
To this stirred mixture, add 50% aqueous sodium hydroxide.
-
Stir the resulting two-phase system vigorously at room temperature. The reaction can be monitored by NMR by observing the downfield shift of the methine or methylene protons adjacent to the oxygen atom of the alcohol.[2]
-
Reaction times are typically short, ranging from 30 minutes to 1.5 hours.[2]
-
After the reaction is complete, separate the organic (CS₂) layer.
-
Extract the aqueous layer with additional carbon disulfide.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the O,S-dialkyl dithiocarbonate, which is often pure enough for subsequent use.[2]
Mitsunobu-Based Synthesis
The Mitsunobu reaction provides a powerful method for the synthesis of O,S-dialkyl dithiocarbonates, particularly when mild conditions are required.[3]
Materials:
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Carbon disulfide (can be used as a reactant and co-solvent)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the alcohol and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Add carbon disulfide to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIAD or DEAD dropwise to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate or dichloromethane and filter to remove the triphenylphosphine oxide.
-
Wash the filtrate successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired O,S-dialkyl dithiocarbonate.
Conclusion
The synthesis of O,S-dialkyl dithiocarbonates from carbon disulfide is a versatile and well-established transformation in organic chemistry. The choice of synthetic method—be it the standard protocol, phase-transfer catalysis, or the Mitsunobu reaction—depends on the specific substrate, desired scale, and the need for mild reaction conditions. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in the efficient and successful synthesis of this important class of compounds for their applications in drug development and other scientific endeavors.
References
The Synthesis of Alkyl-Ureas from Dithiocarbonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ureas is a cornerstone of modern organic and medicinal chemistry, with the urea moiety being a critical pharmacophore in numerous therapeutic agents. Historically, the production of these compounds has relied on hazardous reagents such as phosgene and isocyanates.[1][2][3] This guide details a safer and more sustainable approach to the preparation of alkyl-ureas utilizing O,S-dimethyl dithiocarbonate and its close analogue, S,S-dimethyl dithiocarbonate (DMDTC), as effective carbonylating agents.[1][2][3][4][5] These reagents serve as viable and safer alternatives to traditional, more hazardous methods.[1][2][3][4][5]
Introduction to Dithiocarbonates as Phosgene Substitutes
O,S-dimethyl dithiocarbonate and S,S-dimethyl dithiocarbonate have emerged as valuable reagents in the synthesis of ureas due to their lower toxicity and safer handling characteristics compared to phosgene.[2][3][4] These compounds offer an efficient pathway to a variety of substituted ureas, including N-alkylureas, N,N'-dialkylureas (both symmetrical and unsymmetrical), and N,N,N'-trialkylureas.[1][5] A significant advantage of this methodology is the ability to perform these reactions under mild conditions, often in aqueous media, which aligns with the principles of green chemistry.[1][5]
Reaction Pathways
The synthesis of alkyl-ureas from dithiocarbonates can proceed through different pathways depending on the starting material and desired product. The two primary routes involve either an S-methyl N-alkyl-thiocarbamate intermediate when starting from S,S-dimethyl dithiocarbonate, or an initial O-methyl thiocarbamate intermediate that subsequently isomerizes when O,S-dimethyl dithiocarbonate is the precursor.
Synthesis of Symmetrical and Unsymmetrical Ureas from S,S-Dimethyl Dithiocarbonate
A general and efficient method for the preparation of various alkyl-ureas utilizes S,S-dimethyl dithiocarbonate (DMDTC) as a phosgene substitute.[1][5] This approach is particularly noteworthy for its use of water as the reaction solvent, high yields, and the high purity of the final products.[1][5]
-
Symmetrical N,N'-Dialkylureas: These are synthesized in a direct, one-step process by reacting a primary aliphatic amine with DMDTC at an elevated temperature (typically 60°C) with a 2:1 molar ratio of amine to DMDTC.[1]
-
Unsymmetrical Ureas (Mono-, Di-, and Trisubstituted): The synthesis of unsymmetrical ureas is a two-step process. In the first step, a primary amine is reacted with DMDTC at room temperature to selectively form an S-methyl N-alkyl-thiocarbamate intermediate.[1] This intermediate is then reacted with ammonia or a different primary or secondary amine in the second step at a higher temperature (50-70°C) to yield the desired unsymmetrical urea.[1][5]
Synthesis from O,S-Dimethyl Dithiocarbonate via Isomerization
An alternative patented method begins with O,S-dimethyl dithiocarbonate and proceeds through a three-step sequence to generate alkyl-ureas.[6][7]
-
Formation of O-Methyl Thiocarbamate: O,S-dimethyl dithiocarbonate is reacted with a primary amine to produce an O-methyl thiocarbamate.[6][7]
-
Isomerization: The O-methyl thiocarbamate intermediate undergoes isomerization to form the more reactive S-methyl thiocarbamate.[6][7]
-
Reaction with an Amine: The resulting S-methyl thiocarbamate is then reacted with ammonia, a primary amine, or a secondary amine to yield the final mono-, di-, or trisubstituted urea.[6][7]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps in the synthesis of alkyl-ureas from dithiocarbonates.
General Procedure for Symmetrical N,N'-Dialkylureas from DMDTC
This procedure is adapted from the work of Artuso et al.[5]
-
A primary aliphatic amine (2.0 equivalents) is added to a stirred suspension of S,S-dimethyl dithiocarbonate (1.0 equivalent) in water.
-
The reaction mixture is heated to 60°C, preferably under a nitrogen atmosphere.
-
The reaction is monitored for completion (typically a few hours).
-
Upon completion, the reaction mixture is cooled, and the solid urea product is isolated by filtration.
-
The product is washed with water and dried to afford the pure symmetrical N,N'-dialkylurea.
General Two-Step Procedure for Unsymmetrical Ureas from DMDTC
This protocol is based on the method described by Artuso et al.[5]
Step 1: Synthesis of S-Methyl N-Alkyl-thiocarbamate Intermediate
-
A primary aliphatic amine (1.0-1.2 equivalents) is added to a stirred suspension of S,S-dimethyl dithiocarbonate (1.0 equivalent) in water at room temperature (20-25°C).
-
The reaction is stirred until the consumption of the dithiocarbonate is complete.
-
The S-methyl N-alkyl-thiocarbamate intermediate can be isolated or used directly in the next step.
Step 2: Synthesis of the Unsymmetrical Urea
-
To the aqueous solution of the S-methyl N-alkyl-thiocarbamate, ammonia, a primary amine, or a secondary amine (1.0-1.2 equivalents) is added.
-
The mixture is heated to a temperature between 50°C and 70°C.
-
The reaction is maintained at this temperature until completion.
-
The reaction mixture is then cooled, and the urea product is isolated, typically by filtration if it is a solid, or by extraction if it is an oil.
-
The isolated product is purified as necessary.
Three-Step Procedure for Alkyl-Ureas from O,S-Dimethyl Dithiocarbonate
This procedure is based on the patented process.[6]
Step A: Formation of O-Methyl Thiocarbamate
-
O,S-dimethyl dithiocarbonate is reacted with a primary amine (molar ratio of amine to dithiocarbonate between 1.1 and 1.2) at a temperature of 20-30°C for 2-3 hours.[6]
-
The resulting O-methyl thiocarbamate is typically of high purity and can be used in the next step without further purification.[6]
Step B: Isomerization to S-Methyl Thiocarbamate
-
The O-methyl thiocarbamate is dissolved in an organic solvent, such as toluene.[6]
-
A catalytic amount of dimethyl sulfate is added as an initiator.[6]
-
The mixture is heated to 40-60°C for 0.5-4 hours to effect the isomerization.[6]
Step C: Formation of the Alkyl-Urea
-
The S-methyl thiocarbamate is reacted with aqueous ammonia, a primary amine, or a secondary amine.[6]
-
The reaction temperature is maintained between 30°C and 70°C for 3-8 hours, depending on the amine used.[6]
-
The final alkyl-urea product is obtained in high purity.[6]
Data Summary
The following tables summarize the quantitative data for the synthesis of various alkyl-ureas using dithiocarbonate reagents.
Table 1: Synthesis of Symmetrical N,N'-Dialkylureas from S,S-Dimethyl Dithiocarbonate [1]
| Amine (R-NH₂) | Molar Ratio (Amine:DMDTC) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| n-Propylamine | 2:1 | 60 | 3 | 95 | >99.5 |
| Isopropylamine | 2:1 | 60 | 4 | 96 | >99.5 |
| n-Butylamine | 2:1 | 60 | 3 | 97 | >99.5 |
| Isobutylamine | 2:1 | 60 | 3.5 | 98 | >99.5 |
| Cyclohexylamine | 2:1 | 60 | 5 | 94 | >99.2 |
Table 2: Synthesis of Unsymmetrical Ureas from S-Methyl N-Alkyl-thiocarbamate Intermediates [1]
| S-Methyl N-Alkyl-thiocarbamate | Second Amine | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |
| S-Methyl N-(n-propyl)thiocarbamate | Ammonia | 60-70 | 5 | N-(n-Propyl)urea | 93 | >99.2 |
| S-Methyl N-(n-butyl)thiocarbamate | Diethylamine | 50 | 6 | N-(n-Butyl)-N',N'-diethylurea | 92 | >99.2 |
| S-Methyl N-cyclohexylthiocarbamate | n-Propylamine | 70 | 7 | N-Cyclohexyl-N'-(n-propyl)urea | 95 | >99.2 |
| S-Methyl N-(n-butyl)thiocarbamate | Pyrrolidine | 50 | 5 | 1-(n-Butyl)-3-pyrrolidinylurea | 94 | >99.5 |
Table 3: Synthesis of Alkyl-Ureas via the O,S-Dimethyl Dithiocarbonate Route [6]
| Step | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) |
| A | O,S-Dimethyl dithiocarbonate + Primary Amine (R¹NH₂) | 20-30 | 2-3 | 99-99.9 |
| B | O-Methyl Thiocarbamate | 40-60 | 0.5-4 | 94-98 |
| C | S-Methyl Thiocarbamate + Aqueous Ammonia | 60-70 | 3-6 | 93-96 |
| C | S-Methyl Thiocarbamate + Primary Amine (R²NH₂) | 30-60 | 4-8 | 93-96 |
Conclusion
The use of O,S-dimethyl dithiocarbonate and S,S-dimethyl dithiocarbonate provides a safe, efficient, and environmentally conscious methodology for the synthesis of a wide range of alkyl-ureas. These methods avoid the use of highly toxic reagents like phosgene and often proceed in high yield and purity. The ability to perform these reactions in water and the potential for recovery of valuable byproducts like methanethiol further enhance the industrial applicability of these protocols.[1][5] For researchers and professionals in drug development, these dithiocarbonate-based syntheses represent a robust and scalable alternative for the production of ureas.
References
- 1. researchgate.net [researchgate.net]
- 2. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [organic-chemistry.org]
- 6. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
- 7. Process for preparing alkylureas from O,S-dimethyl dithiocarbonate [iris.unito.it]
O-Methyl S-Methyl Dithiocarbonate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-methyl S-methyl dithiocarbonate, a versatile chemical intermediate. The document details its chemical properties, synthesis protocols, and known applications, with a focus on data relevant to research and development.
Core Chemical Properties
O-methyl S-methyl dithiocarbonate, also known by its systematic name O,S-dimethyl carbonodithioate, is an organosulfur compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₆OS₂ | [1] |
| Molecular Weight | 122.21 g/mol | [1] |
| CAS Number | 19708-81-7 | [1] |
| IUPAC Name | O-methyl methylsulfanylmethanethioate | [1] |
Synthesis Protocols
The synthesis of O-alkyl S-methyl dithiocarbonates can be achieved through various methods. A notable and efficient method is a one-pot phase transfer synthesis.
One-Pot Phase Transfer Synthesis
This procedure allows for the formation of O-alkyl, S-methyl dithiocarbonates from an alcohol, carbon disulfide, methyl iodide, and aqueous sodium hydroxide under phase transfer catalysis conditions. The reaction typically proceeds at room temperature and is completed within 0.5 to 1.5 hours.[2]
Experimental Workflow:
Caption: One-Pot Phase Transfer Synthesis Workflow.
Chemical Reactivity and Applications
O-methyl S-methyl dithiocarbonate serves as a valuable intermediate in organic synthesis. Its reactivity is centered around its utility as a methylthiocarbonylating agent.
Synthesis of S-Methyl Arylcarbamothioates
O,S-Dimethyl carbonodithioate is a safe and effective reagent for the methylthiocarbonylation of primary arylamines to produce S-methyl arylcarbamothioates. This reaction can be performed under solvent-free conditions at 45°C.[3]
Preparation of Alkyl-Ureas
A multi-step process utilizing O,S-dimethyl dithiocarbonate as a starting material can be employed to synthesize alkyl-ureas. This process involves the initial reaction with a primary amine, followed by isomerization and subsequent reaction to yield the final urea product.[4]
Logical Relationship for Alkyl-Urea Synthesis:
Caption: Synthesis Pathway to Alkyl-Ureas.
Biological Activity
Currently, there is a lack of publicly available research detailing the specific biological activities, mechanisms of action, or signaling pathways associated with O-methyl S-methyl dithiocarbonate in the context of drug development. While related dithiocarbonates have been noted for their biological activities, specific data for the O-methyl S-methyl derivative is not prevalent in the reviewed literature.[2]
Conclusion
O-methyl S-methyl dithiocarbonate is a well-characterized chemical compound with established synthetic routes and applications as an intermediate in organic chemistry. Its utility in the synthesis of carbamothioates and ureas is documented. However, for professionals in drug development, it is crucial to note the current absence of in-depth studies on its biological effects. Future research may uncover potential pharmacological relevance, but as of now, its primary role remains in synthetic chemistry.
References
Methodological & Application
The Radical Versatility of O,S-Dimethyl Dithiocarbonate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, O,S-dimethyl dithiocarbonate and its analogs have emerged as versatile reagents in the realm of radical chemistry. Their applications span from classic deoxygenation reactions to sophisticated polymer synthesis and the formation of complex carbocyclic and heterocyclic scaffolds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of O,S-dimethyl dithiocarbonate and related xanthates in key radical transformations.
Introduction
O,S-dialkyl dithiocarbonates, commonly known as xanthates, are powerful precursors for the generation of carbon-centered radicals under mild conditions. The thiocarbonylthio group can be homolytically cleaved through various initiation methods, including thermal decomposition of radical initiators, photochemical activation, or photoredox catalysis. The resulting radicals can then participate in a wide array of synthetic transformations, making these compounds valuable tools in modern organic synthesis. This document will focus on the applications of O,S-dimethyl dithiocarbonate and its close analogs in several key radical reactions.
Key Applications in Radical Reactions
The utility of O,S-dimethyl dithiocarbonate and related xanthates in radical chemistry is highlighted by their application in several important transformations:
-
Barton-McCombie Deoxygenation: A classic method for the reductive removal of hydroxyl groups from alcohols.
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: A controlled radical polymerization technique for the synthesis of polymers with well-defined architectures.
-
Radical Cyclization Reactions: A powerful strategy for the construction of cyclic and heterocyclic systems.
-
Intermolecular Radical Additions: A method for the formation of carbon-carbon bonds between different molecules.
I. Synthesis of O-Alkyl, S-Methyl Dithiocarbonates
A reliable and straightforward synthesis of O-alkyl, S-methyl dithiocarbonates is crucial for their application in radical reactions. A one-pot phase transfer catalysis procedure offers a mild and efficient alternative to traditional methods that require strong bases and harsh conditions.[1]
Experimental Protocol: One-Pot Synthesis of O-Ethyl, S-Methyl Dithiocarbonate
This protocol describes the synthesis of O-ethyl, S-methyl dithiocarbonate as a representative example.[1]
Materials:
-
Ethanol
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
50% aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium hydrogen sulfate ((n-Bu)₄NHSO₄)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine ethanol (1 equivalent), methyl iodide (1.1 equivalents), and tetrabutylammonium hydrogen sulfate (0.1 equivalents).
-
Add carbon disulfide to the flask, followed by the 50% aqueous sodium hydroxide solution.
-
Stir the two-phase mixture vigorously at room temperature for 0.5 to 1.5 hours. The reaction progress can be monitored by ¹H NMR of the carbon disulfide layer.
-
Upon completion, separate the organic (CS₂) layer.
-
Extract the aqueous layer three times with small portions of carbon disulfide.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude O-ethyl, S-methyl dithiocarbonate.
-
Further purification can be achieved by column chromatography on silica gel.
Characterization of O-Ethyl, S-Methyl Dithiocarbonate:
-
¹H NMR: δ 4.66 (q, J=8 Hz, 2H), 2.55 (s, 3H), 1.42 (t, J=8 Hz, 3H)[1]
-
IR (neat): 3000-2900, 1230, 1065 cm⁻¹[1]
II. Barton-McCombie Deoxygenation
The Barton-McCombie reaction is a powerful method for the deoxygenation of alcohols, proceeding through a radical chain mechanism. The alcohol is first converted to a thiocarbonyl derivative, such as an O-alkyl S-methyl dithiocarbonate (xanthate), which then reacts with a radical initiator and a hydrogen atom source to yield the deoxygenated product.[2][3][4]
Mechanistic Pathway
The reaction is initiated by the generation of a radical, typically from the thermal decomposition of azobisisobutyronitrile (AIBN). This radical abstracts a hydrogen atom from a tin hydride (e.g., tributyltin hydride) or a silane to generate a stannyl or silyl radical. This radical then attacks the thiocarbonyl group of the xanthate, leading to fragmentation and the formation of a carbon-centered radical. This alkyl radical subsequently abstracts a hydrogen atom from the hydrogen atom source to give the final deoxygenated product and regenerate the stannyl or silyl radical, thus propagating the chain.[3][4]
Experimental Protocol: Deoxygenation of a Secondary Alcohol
This protocol is a general procedure for the deoxygenation of a secondary alcohol via its O-alkyl S-methyl dithiocarbonate derivative.
Step 1: Synthesis of the O-Alkyl S-Methyl Dithiocarbonate
-
To a solution of the secondary alcohol (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add sodium hydride (1.5 equiv, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add carbon disulfide (5.0 equiv) at 0 °C and stir for an additional 1 hour at room temperature.
-
Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-alkyl S-methyl dithiocarbonate.[4]
Step 2: Deoxygenation Reaction
-
In a round-bottom flask, dissolve the O-alkyl S-methyl dithiocarbonate (1.0 equiv) in dry toluene (0.01 M).
-
Add AIBN (0.2 equiv) and tributyltin hydride (2.0 equiv) at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deoxygenated product.[4]
Quantitative Data
The Barton-McCombie deoxygenation using O-alkyl S-methyl dithiocarbonates is a high-yielding reaction for a variety of secondary alcohols.
| Substrate (Alcohol) | Product | Yield (%) | Reference |
| Cyclohexanol | Cyclohexane | >90 | [5] |
| Cholesterol | Cholestane | 85 | [5] |
| 2-Adamantanol | Adamantane | 95 | [5] |
Table 1: Representative yields for the Barton-McCombie deoxygenation of secondary alcohols via their S-methyl dithiocarbonate derivatives.
III. Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile method for producing polymers with controlled molecular weight and narrow molecular weight distributions. Xanthates, including O,S-dimethyl dithiocarbonate, can act as chain transfer agents (CTAs) in these polymerizations, particularly for "less activated" monomers like vinyl acetate.[6][7]
Mechanistic Principles
The RAFT process involves a degenerative chain transfer mechanism where a propagating radical reacts with the thiocarbonylthio group of the RAFT agent. This addition is followed by fragmentation, which can either regenerate the initial propagating radical or release a new radical derived from the RAFT agent, which then initiates a new polymer chain. This rapid equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) species allows for controlled polymer growth.
Experimental Protocol: RAFT Polymerization of Vinyl Acetate
This protocol provides a general procedure for the RAFT polymerization of vinyl acetate using a xanthate as the chain transfer agent.
Materials:
-
Vinyl acetate (monomer)
-
Xanthate RAFT agent (e.g., O-ethyl S-(1-methoxycarbonyl)ethyl dithiocarbonate)
-
AIBN (initiator)
-
Benzene (solvent)
-
Methanol (for precipitation)
Procedure:
-
Prepare a stock solution of vinyl acetate and AIBN in benzene.
-
In a reaction vessel (e.g., an ampule or Schlenk tube), add the desired amount of the xanthate RAFT agent.
-
Add an aliquot of the monomer/initiator stock solution to the reaction vessel.
-
Degas the reaction mixture by three freeze-pump-thaw cycles and seal the vessel under vacuum.
-
Place the sealed vessel in a preheated oil bath at 60 °C and allow the polymerization to proceed for the desired time.
-
After the reaction, cool the vessel and open it to the air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Quantitative Data
The effectiveness of RAFT polymerization is often assessed by the evolution of molecular weight with monomer conversion and the polydispersity index (PDI) of the resulting polymer.
| Monomer | RAFT Agent | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |
| Vinyl Acetate | Xanthate X1 | 150:1:0.2 | 4 | 35 | 5,200 | 1.18 |
| Vinyl Acetate | Xanthate X1 | 150:1:0.2 | 8 | 65 | 9,800 | 1.25 |
| Vinyl Acetate | Xanthate X1 | 150:1:0.2 | 16 | 85 | 13,500 | 1.32 |
Table 2: Representative data for the RAFT polymerization of vinyl acetate using a xanthate chain transfer agent (X1). Mₙ = number-average molecular weight, PDI = polydispersity index.[6]
IV. Radical Cyclization and Intermolecular Addition Reactions
Xanthates are excellent precursors for generating radicals that can undergo intramolecular cyclization or intermolecular addition reactions, providing access to a wide range of cyclic and acyclic compounds. These reactions often proceed under mild, tin-free conditions.[8][9]
Mechanistic Overview
The reaction is typically initiated by the thermal decomposition of an initiator like dilauroyl peroxide (DLP), which generates radicals. These radicals can then react with the xanthate to generate a carbon-centered radical. In an intramolecular process, this radical can add to a suitably positioned double or triple bond within the same molecule to form a cyclic radical, which is then trapped. In an intermolecular reaction, the initially formed radical adds to an external alkene or alkyne.
Experimental Protocol: Radical Cyclization to form a Lactam
This protocol describes a radical cyclization of a xanthate prepared via a Ugi four-component reaction to form an exomethylene lactam.[8]
Materials:
-
Xanthate precursor
-
Dilauroyl peroxide (DLP)
-
Isopropanol
Procedure:
-
Dissolve the xanthate precursor in isopropanol in a reaction vessel.
-
Add a stoichiometric amount of dilauroyl peroxide (DLP).
-
Heat the reaction mixture under reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired lactam.
Quantitative Data
Radical cyclization and intermolecular addition reactions using xanthates can provide good to excellent yields of the desired products.
| Substrate | Reaction Type | Product | Yield (%) | Reference |
| N-allyl-N-(2-oxo-2-phenylethyl)acetamide derivative | Intramolecular Cyclization | Pyrrolidinone derivative | 75 | [8] |
| Xanthate + Alkene | Intermolecular Addition | Adduct | 35-93 | [10] |
| Alkynoate + Xanthate | Addition/Cyclization | Coumarin derivative | 50-85 | [9] |
Table 3: Representative yields for radical cyclization and intermolecular addition reactions involving xanthates.
Conclusion
O,S-dimethyl dithiocarbonate and its O-alkyl S-methyl analogs are highly valuable and versatile reagents in radical chemistry. Their utility in fundamental transformations such as the Barton-McCombie deoxygenation, RAFT polymerization, and various radical cyclization and addition reactions underscores their importance in modern organic synthesis. The protocols and data presented herein provide a foundation for researchers to explore and apply these powerful radical precursors in their own synthetic endeavors, from small molecule synthesis to materials science and drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 4. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Barton-McCombie_deoxygenation [chemeurope.com]
- 8. mdpi.com [mdpi.com]
- 9. Metal-free radical addition/cyclization of alkynoates with xanthates towards 3-(β-carbonyl)coumarins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Carbonodithioic Acid, O,S-Dimethyl Ester and its Isomer S,S-Dimethyl Dithiocarbonate as Phosgene Substitutes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosgene (COCl₂) is a versatile and widely used reagent in organic synthesis for the introduction of a carbonyl group. However, its extreme toxicity and gaseous nature pose significant handling and safety challenges. This has led to the development of safer, solid or liquid phosgene substitutes. Among these, S,S-dimethyl dithiocarbonate (DMDTC) and its isomer, O,S-dimethyl carbonodithioate, have emerged as effective and safer alternatives for various carbonylation reactions, particularly in the synthesis of ureas, thiocarbamates, and carbamates. These reagents are less hazardous to handle and offer excellent reactivity and yields in various synthetic transformations.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for the use of these compounds as phosgene substitutes.
1. Reagent Overview and Comparison
Both O,S-dimethyl carbonodithioate and S,S-dimethyl dithiocarbonate are isomers with the chemical formula C₃H₆OS₂.[7][8] S,S-dimethyl dithiocarbonate is often prepared by the isomerization of the O,S-isomer.[3] While both can be used as phosgene substitutes, S,S-dimethyl dithiocarbonate (DMDTC) is more commonly cited for the synthesis of ureas and thiocarbamates.[1][2][5]
| Feature | O,S-Dimethyl Carbonodithioate | S,S-Dimethyl Dithiocarbonate (DMDTC) | Phosgene |
| CAS Number | 19708-81-7[8] | 868-84-8[7] | 75-44-5 |
| Physical State | Liquid[8] | Liquid[9] | Gas |
| Boiling Point | Not specified | 169 °C[9] | 8 °C[10] |
| Primary Use | Synthesis of S-methyl carbamothioates[3][4] | Synthesis of ureas and thiocarbamates[1][2][5] | General carbonylating agent[10] |
| Safety | Safer alternative to phosgene[3][4] | Safer alternative to phosgene[1][2][5] | Extremely toxic |
Table 1: Comparison of Phosgene and its Dithiocarbonate Substitutes.
Application 1: Synthesis of Symmetrical N,N'-Dialkylureas using S,S-Dimethyl Dithiocarbonate (DMDTC)
S,S-Dimethyl dithiocarbonate serves as an excellent reagent for the synthesis of symmetrical N,N'-dialkylureas from primary aliphatic amines in high yields and purity. The reaction is typically carried out in water, making it an environmentally friendly process.[2]
Reaction Scheme:
Experimental Protocol:
Materials:
-
S,S-Dimethyl dithiocarbonate (DMDTC)
-
Primary aliphatic amine (e.g., benzylamine, n-butylamine)
-
Deionized water
-
Nitrogen gas (optional)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the primary aliphatic amine.
-
Add deionized water to the flask.
-
With stirring, add S,S-dimethyl dithiocarbonate (DMDTC) to the amine solution. The typical molar ratio of DMDTC to amine is 1:2.[1][2]
-
If desired, purge the reaction vessel with nitrogen.
-
Heat the reaction mixture to 60 °C and maintain this temperature with continuous stirring.[1][2]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS). Reaction times can vary depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the aqueous solution and can be isolated by filtration.
-
Wash the isolated solid with cold water and dry under vacuum to obtain the pure symmetrical N,N'-dialkylurea.
Quantitative Data:
| Amine | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzylamine | N,N'-Dibenzylurea | 24 | >95 | >99.5 |
| n-Butylamine | N,N'-Di-n-butylurea | 24 | >95 | >99.5 |
Table 2: Synthesis of Symmetrical Ureas using DMDTC.[2]
Experimental Workflow for Symmetrical Urea Synthesis:
Caption: Workflow for the synthesis of symmetrical ureas.
Application 2: Synthesis of Unsymmetrical Ureas via a Two-Step, One-Pot Procedure using O,S-Dimethyl Carbonodithioate
O,S-Dimethyl carbonodithioate can be employed in a two-step, one-pot synthesis of unsymmetrical ureas. The process involves the initial formation of an O-methyl alkylcarbamothioate intermediate, followed by isomerization to an S-methyl thiocarbamate, and subsequent reaction with a second amine.[11]
Reaction Scheme:
Step A: R¹NH₂ + CH₃O-C(S)-SCH₃ → R¹NH-C(O)-SCH₃ + CH₃SH Step B: R¹NH-C(O)-SCH₃ + R²R³NH → R¹NH-C(O)-NR²R³ + CH₃SH
Experimental Protocol:
Step A: Formation of O-Methyl Alkylcarbamothioate
Materials:
-
O,S-Dimethyl carbonodithioate
-
Primary amine (R¹NH₂)
-
Solvent (e.g., Toluene)
Procedure:
-
In a reaction flask, dissolve the primary amine in the chosen solvent.
-
Add O,S-dimethyl carbonodithioate to the solution at room temperature (20-30 °C). The molar ratio of amine to dithiocarbonate is typically between 1.1 and 1.2.[11]
-
Stir the reaction mixture for 2-3 hours.[11] The resulting O-methyl thiocarbamate is often of high purity and can be used directly in the next step.
Step B: Isomerization and Reaction with Second Amine
Materials:
-
O-Methyl alkylcarbamothioate (from Step A)
-
Dimethyl sulfate (as initiator) or a protic acid (e.g., methanesulfonic acid)
-
Second amine (R²R³NH)
-
Toluene
Procedure:
-
To the solution containing the O-methyl alkylcarbamothioate, add a catalytic amount of dimethyl sulfate (4-8% by weight of the thiocarbamate).[11]
-
Heat the mixture to 40-60 °C for 0.5-4 hours to facilitate isomerization to the S-methyl thiocarbamate.[11]
-
After isomerization, add the second amine (R²R³NH) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 3-6 hours.[11]
-
Monitor the reaction for the disappearance of the S-methyl thiocarbamate intermediate.
-
Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by crystallization or chromatography.
Quantitative Data:
| Step | Reactants | Product | Yield (%) |
| A | Primary Amine + O,S-Dimethyl Dithiocarbonate | O-Methyl Thiocarbamate | 99 - 99.9[11] |
| B (Isomerization) | O-Methyl Thiocarbamate | S-Methyl Thiocarbamate | 94 - 98[11] |
| C (Final Urea) | S-Methyl Thiocarbamate + Second Amine | Unsymmetrical Urea | 93 - 96[11] |
Table 3: Yields for the steps in unsymmetrical urea synthesis.
Logical Relationship for Unsymmetrical Urea Synthesis:
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Carbonodithioic acid, S,S-dimethyl ester [webbook.nist.gov]
- 8. Carbonodithioic acid, O,S-dimethyl ester [webbook.nist.gov]
- 9. S,S'-Dimethyl dithiocarbonate - Wikipedia [en.wikipedia.org]
- 10. Phosgene and Substitutes [sigmaaldrich.com]
- 11. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
Application Notes and Protocols: Dimethyl Xanthate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl xanthate and its related xanthate salts and esters are versatile and increasingly important reagents in modern organic synthesis. Their utility stems from their stability, low odor compared to traditional sulfur reagents like thiols, and their diverse reactivity under various reaction conditions. This document provides a comprehensive overview of the applications of dimethyl xanthate and other xanthates in organic synthesis, with a focus on key reaction types, quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows. Xanthates serve as valuable precursors for the formation of carbon-sulfur bonds, enabling the synthesis of a wide range of thioethers and sulfur-containing heterocycles.[1][2][3] Furthermore, their ability to participate in radical reactions has opened up new avenues for carbon-carbon and carbon-sulfur bond formation, making them powerful tools in the construction of complex molecular architectures.[4][5][6]
Key Applications of Xanthates in Organic Synthesis
Xanthates, including dimethyl xanthate, are employed in a variety of synthetic transformations. The primary applications are summarized below:
-
Synthesis of Thioethers: Xanthates are excellent thiol-free sulfur sources for the synthesis of both dialkyl and alkyl aryl thioethers from alkyl and aryl halides.[1][2] This method avoids the use of foul-smelling and easily oxidized thiols.[1]
-
Radical-Mediated Reactions: Xanthate esters are effective precursors for radical generation, enabling a range of transformations including the formation of functionalized γ-thiolactones and complex heterocyclic systems.[5][6][7] The reversible addition-fragmentation chain transfer (RAFT) process, often utilizing xanthates, allows for controlled radical polymerization.[8]
-
Synthesis of Heterocyclic Compounds: Xanthates are valuable building blocks for the synthesis of various sulfur-containing heterocycles, such as thiazoles and pyrrolopyrimidines.[4][6][9][10]
-
Deoxygenation of Alcohols: The Barton-McCombie deoxygenation reaction utilizes xanthate intermediates to efficiently remove hydroxyl groups from alcohols.[8]
-
Precursors for Nanomaterials: Metal xanthates serve as single-source precursors for the synthesis of high-quality metal sulfide nanoparticles.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data for key applications of xanthates in organic synthesis, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of Dialkyl Thioethers from Alkyl Halides and Potassium Xanthates [1]
| Entry | Alkyl Halide | Xanthate (ROCS₂K) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | Potassium ethyl xanthate | DMSO | 100 | 1 | 95 |
| 2 | 1-Bromobutane | Potassium ethyl xanthate | DMSO | 100 | 1 | 88 |
| 3 | 1-Iodooctane | Potassium ethyl xanthate | DMSO | 100 | 1 | 92 |
| 4 | Cyclohexyl bromide | Potassium ethyl xanthate | DMSO | 100 | 1 | 75 |
| 5 | Benzyl chloride | Potassium butyl xanthate | DMSO | 100 | 1 | 96 |
Table 2: Synthesis of Alkyl Aryl Thioethers from Aryl Halides and Potassium Xanthates [1]
| Entry | Aryl Halide | Xanthate (ROCS₂K) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodopyridine | Potassium ethyl xanthate | I₂ | DMF | 150 | 36 | 85 |
| 2 | 4-Iodobenzonitrile | Potassium ethyl xanthate | I₂ | DMF | 150 | 36 | 78 |
| 3 | 2-Bromopyridine | Potassium ethyl xanthate | I₂ | DMF | 150 | 36 | 65 |
| 4 | 1-Iodo-4-nitrobenzene | Potassium ethyl xanthate | I₂ | DMF | 150 | 36 | 72 |
Table 3: Synthesis of Functional γ-Thiolactones via Xanthate-Mediated Radical Reaction [7]
| Entry | Xanthate | Alkene | Thermolysis Temp (°C) | Time (h) | Yield (%) |
| 1 | XA1¹ | Methyl 2-methyl-4-pentenoate | 190 | 24 | 70 |
| 2 | XA5² | Methyl 2-methyl-4-pentenoate | 190 | 24 | 40 |
¹XA1: O-(3-methylbutan-2-yl) S-(methoxycarbonyl)methyl xanthate ²XA5: O-(3-methylbutan-2-yl) S-(2-(1,3-dioxoisoindolin-2-yl)ethyl) xanthate
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Potassium Alkyl Xanthates[15]
This protocol describes the synthesis of potassium xanthate salts from an alcohol, potassium hydroxide, and carbon disulfide.
Materials:
-
Alcohol (e.g., ethanol, 2-phenylethanol)
-
Potassium hydroxide (crushed)
-
Carbon disulfide
-
Diethyl ether
Procedure:
-
To a suspension of freshly crushed potassium hydroxide (1.0 equiv) in diethyl ether, add the corresponding alcohol (1.0 equiv).
-
To this mixture, add carbon disulfide (1.1-1.2 equiv) dropwise at room temperature.
-
Stir the resulting suspension at room temperature. Reaction time may vary from 3 to 12 hours depending on the alcohol used.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
The resulting potassium xanthate is typically a pale-yellow solid and can be used without further purification.
Protocol 2: Synthesis of Dialkyl Thioethers Using Potassium Xanthates[1][2]
This protocol outlines a general method for the synthesis of dialkyl thioethers from alkyl halides and potassium xanthates in a transition-metal-free and base-free system.
Materials:
-
Alkyl halide (e.g., benzyl chloride, 1-bromobutane)
-
Potassium alkyl xanthate (e.g., potassium ethyl xanthate)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed tube, combine the alkyl halide (0.5 mmol) and the potassium alkyl xanthate (1.0 mmol).
-
Add DMSO (1.0 mL) to the mixture.
-
Heat the reaction mixture at 100 °C for 1 hour in an air atmosphere.
-
After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dialkyl thioether.
Protocol 3: Radical-Mediated Synthesis of Functional γ-Thiolactones[8]
This protocol describes the synthesis of a xanthate-alkene adduct followed by thermolysis to generate a functionalized γ-thiolactone.
Materials:
-
Functionalized xanthate (e.g., XA1)
-
Alkene (e.g., methyl 2-methyl-4-pentenoate)
-
Radical initiator (e.g., dilauroyl peroxide, DLP)
-
Solvent for radical addition (e.g., 1,2-dichloroethane, DCE)
-
Solvent for thermolysis (e.g., dichlorobenzene)
Procedure:
Step A: Synthesis of the Xanthate-Alkene Monoadduct
-
In a reaction vessel, dissolve the xanthate (1.0 equiv) and the alkene (1.2 equiv) in a suitable solvent like DCE.
-
Add a catalytic amount of a radical initiator (e.g., DLP, 5 mol%).
-
Heat the reaction mixture at reflux for the time required for the reaction to complete (monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the monoadduct.
Step B: Thermolysis and Cyclization to γ-Thiolactone
-
Dissolve the purified monoadduct in a high-boiling solvent such as dichlorobenzene.
-
Heat the solution at a high temperature (e.g., 190 °C) for 24 hours to induce Chugaev elimination and subsequent radical cyclization.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the functionalized γ-thiolactone.
Visualizations
Diagram 1: General Synthesis of Xanthate Salts
Caption: Synthesis of potassium xanthate salts from alcohols.
Diagram 2: Synthesis of Thioethers from Xanthates
Caption: Reaction pathway for thioether synthesis using xanthates.
Diagram 3: Workflow for Radical-Mediated γ-Thiolactone Synthesis
Caption: Experimental workflow for γ-thiolactone synthesis.
Diagram 4: Applications of Dimethyl Xanthate in Organic Synthesis
Caption: Overview of dimethyl xanthate's synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chimia.ch [chimia.ch]
- 6. Xanthate Based Radical Cascade Toward Multicomponent Formation of Pyrrolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Xanthate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. stm.bookpi.org [stm.bookpi.org]
- 11. researchgate.net [researchgate.net]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols: O,S-Dimethyl Dithiocarbonate in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of O,S-dimethyl dithiocarbonate as a reagent for carbon-carbon (C-C) bond formation in organic synthesis. The primary application highlighted is its role as a carbonyl dication equivalent for the synthesis of ketones through reaction with organometallic reagents.
Introduction
O,S-Dimethyl dithiocarbonate, a stable and easy-to-handle liquid, serves as a practical alternative to highly reactive and hazardous reagents like phosgene or acyl chlorides in certain synthetic transformations. Its primary utility in C-C bond formation lies in its ability to react sequentially with nucleophiles, effectively acting as a carbonyl dication synthon (+C(O)+). This property is particularly valuable in the synthesis of unsymmetrical ketones from organometallic reagents such as Grignard and organolithium reagents.
The reaction proceeds via a two-step sequence involving the displacement of the two distinct sulfur-containing leaving groups (methanethiolate and methoxide). This allows for the controlled, stepwise introduction of two different R groups, offering a versatile strategy for ketone synthesis.
Reaction Mechanism: Ketone Synthesis
The overall transformation involves the reaction of O,S-dimethyl dithiocarbonate with two equivalents of an organometallic reagent (or one equivalent of two different organometallic reagents in a stepwise fashion) to yield a ketone. The generally accepted mechanism proceeds through the initial nucleophilic attack of the organometallic reagent on the carbonyl carbon, leading to the displacement of the methanethiolate leaving group to form a thionocarbamate intermediate. A second nucleophilic addition to this intermediate, followed by the departure of the methoxide group, yields the final ketone product.
Caption: General workflow for the synthesis of unsymmetrical ketones.
Data Presentation: Illustrative Substrate Scope and Yields
| Entry | R¹-MgX (1.1 eq) | R²-MgX (1.1 eq) | Product | Expected Yield (%) |
| 1 | Phenylmagnesium bromide | Methylmagnesium bromide | Acetophenone | 65-75 |
| 2 | n-Butylmagnesium chloride | Ethylmagnesium bromide | 3-Heptanone | 60-70 |
| 3 | Cyclohexylmagnesium bromide | Phenylmagnesium bromide | Cyclohexyl phenyl ketone | 55-65 |
| 4 | Isopropylmagnesium chloride | Benzylmagnesium chloride | 1-Phenyl-3-methyl-2-butanone | 50-60 |
Note: The yields presented are estimates based on analogous reactions and may vary. Optimization of reaction conditions is recommended for specific substrate combinations.
Experimental Protocols
General Considerations
-
All reactions involving organometallic reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use.
-
Grignard and organolithium reagents are moisture and air-sensitive. Handle them with appropriate care.
-
O,S-Dimethyl dithiocarbonate is a flammable liquid and should be handled in a well-ventilated fume hood.
Protocol: Synthesis of an Unsymmetrical Ketone (Illustrative Example: Acetophenone)
This protocol describes the stepwise addition of two different Grignard reagents to O,S-dimethyl dithiocarbonate.
Materials:
-
O,S-Dimethyl dithiocarbonate
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Methylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add O,S-dimethyl dithiocarbonate (1.0 eq) dissolved in anhydrous THF (5 mL per mmol of dithiocarbonate).
-
First Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of phenylmagnesium bromide (1.1 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Second Grignard Addition: To the same reaction mixture, slowly add a solution of methylmagnesium bromide (1.1 eq) dropwise via syringe over 15 minutes, again keeping the internal temperature below -70 °C.
-
Warming to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure acetophenone.
Caption: Experimental workflow for unsymmetrical ketone synthesis.
Safety and Handling
-
O,S-Dimethyl dithiocarbonate: Flammable liquid. Handle in a fume hood. Avoid contact with skin and eyes.
-
Organometallic Reagents (Grignard, Organolithium): Pyrophoric and/or highly reactive with water and air. Must be handled under an inert atmosphere using proper techniques.
-
Anhydrous Solvents: Diethyl ether and THF are highly flammable. Use in a well-ventilated area away from ignition sources.
Conclusion
O,S-Dimethyl dithiocarbonate provides a valuable and practical method for the synthesis of ketones, particularly unsymmetrical ketones, via C-C bond formation with organometallic reagents. Its stability and ease of handling offer advantages over more traditional, hazardous reagents. The described protocols and workflows provide a solid foundation for researchers to explore this methodology in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve optimal yields and purity.
Application Notes and Protocols for Radical Allylation Using Dithiocarbonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the tin-free radical allylation of organic compounds using dithiocarbonates (specifically xanthates) as radical precursors. This method offers a significant advantage over traditional organotin-based radical reactions by avoiding toxic metal byproducts, making it more suitable for pharmaceutical and drug development applications. The protocol is divided into two main sections: the preparation of the S-alkyl dithiocarbonate starting materials from the corresponding alcohols and the subsequent radical allylation reaction.
Part 1: Preparation of S-Alkyl-O-Ethyl Dithiocarbonates (Xanthates)
This protocol outlines the synthesis of S-alkyl-O-ethyl dithiocarbonates from the corresponding alcohols. This is a common method for converting an alcohol into a functional group that can serve as a radical precursor.
General Experimental Protocol: Synthesis of Dithiocarbonates
A solution of the alcohol (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium hydride (1.1 equivalents), is added portionwise, and the mixture is stirred at 0 °C for 30 minutes to form the corresponding alkoxide. Carbon disulfide (1.2 equivalents) is then added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The resulting mixture is cooled again to 0 °C, and an alkylating agent, typically methyl iodide or ethyl bromide (1.1 equivalents), is added. The reaction is then stirred at room temperature overnight.
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired S-alkyl-O-ethyl dithiocarbonate.
Part 2: Tin-Free Radical Allylation of Dithiocarbonates
This section details the protocol for the radical-mediated C-C bond formation where the dithiocarbonate group is replaced by an allyl group. The key reagent for this transformation is allyl ethyl sulfone, which serves as the source of the allyl group in a radical chain process.
General Experimental Protocol: Radical Allylation
To a solution of the S-alkyl-O-ethyl dithiocarbonate (1.0 equivalent) and allyl ethyl sulfone (1.5 - 2.0 equivalents) in a degassed solvent such as 1,2-dichloroethane (DCE) or chlorobenzene, a radical initiator is added. A common initiator is dilauroyl peroxide (DLP) or azobisisobutyronitrile (AIBN), typically used in catalytic amounts (e.g., 0.1-0.2 equivalents). The reaction mixture is then heated to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere for several hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to yield the allylated product.
Quantitative Data Summary
The following table summarizes representative yields for the radical allylation of various dithiocarbonates with allyl ethyl sulfone. The yields are typically good to excellent, demonstrating the efficiency of this tin-free protocol.
| Entry | Dithiocarbonate Substrate (R-group) | Product | Yield (%) |
| 1 | Adamant-1-yl | 1-Allyladamantane | 85 |
| 2 | Cyclohexyl | Allylcyclohexane | 78 |
| 3 | 1-Phenylethyl | 3-Phenyl-1-butene | 82 |
| 4 | tert-Butyl | 3,3-Dimethyl-1-butene | 75 |
| 5 | Benzyl | Allylbenzene | 88 |
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed radical chain mechanism for the allylation of dithiocarbonates.
Application Notes and Protocols: Preparation of S-Methyl Alkylcarbamothioates using O,S-Dimethyl Dithiocarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methyl alkylcarbamothioates are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Their synthesis from O,S-dimethyl dithiocarbonate offers a safe and efficient alternative to methods employing hazardous reagents like phosgene.[1][2][3] This document provides detailed application notes and experimental protocols for the preparation of S-methyl alkylcarbamothioates, focusing on a two-step, one-pot synthesis strategy. The procedure involves the initial reaction of a primary amine with O,S-dimethyl dithiocarbonate to form an O-methyl thiocarbamate intermediate, which is subsequently isomerized to the desired S-methyl alkylcarbamothioate. This method is characterized by high yields and purity of the final products.[1][2]
Reaction Principle
The synthesis of S-methyl alkylcarbamothioates from O,S-dimethyl dithiocarbonate proceeds through a two-step mechanism:
-
Formation of O-Methyl Thiocarbamate: A primary amine reacts with O,S-dimethyl dithiocarbonate, leading to the formation of an O-methyl thiocarbamate intermediate and methanethiol as a byproduct.[4]
-
Isomerization: The O-methyl thiocarbamate intermediate undergoes isomerization to the more thermodynamically stable S-methyl alkylcarbamothioate.[4]
This reaction sequence can be carried out in a one-pot fashion, simplifying the experimental procedure and maximizing efficiency.[1]
References
O,S-Dimethyl Dithiocarbonate as a Carbonylating Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,S-dimethyl dithiocarbonate and its isomer, S,S-dimethyl dithiocarbonate, are effective and versatile carbonylating agents.[1] They serve as safer, manageable alternatives to highly toxic reagents like phosgene for introducing a carbonyl group into various organic molecules.[2] These reagents have found significant application in the synthesis of a wide range of compounds, including ureas, thiocarbamates, and ketones, which are important structural motifs in many pharmaceutical agents and other bioactive molecules.[2][3] This document provides detailed application notes and protocols for the use of O,S-dimethyl dithiocarbonate and its isomer as carbonylating agents in organic synthesis.
Key Applications
The primary applications of dimethyl dithiocarbonates as carbonylating agents include:
-
Synthesis of Ureas: Both symmetrical and unsymmetrical ureas can be synthesized by reacting dimethyl dithiocarbonates with primary and secondary amines. This method is particularly valuable as it avoids the direct handling of phosgene.[4][5]
-
Synthesis of Thiocarbamates: These reagents can be used to produce S-methyl N-alkylthiocarbamates through their reaction with primary aliphatic amines. These thiocarbamates are stable intermediates that can be further elaborated.[2]
-
Synthesis of Ketones: S,S-dimethyl dithiocarbonate can act as a carbonyl dication synthon, enabling the synthesis of ketones through sequential coupling reactions with organometallic reagents like Grignard reagents.[3]
Data Presentation
Table 1: Synthesis of Ureas using S,S-Dimethyl Dithiocarbonate
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Aniline | N,N'-Diphenylurea | 95 | [2] |
| 2 | p-Toluidine | N,N'-Di-p-tolylurea | 96 | [2] |
| 3 | p-Anisidine | N,N'-Bis(4-methoxyphenyl)urea | 98 | [2] |
| 4 | p-Chloroaniline | N,N'-Bis(4-chlorophenyl)urea | 97 | [2] |
| 5 | Methylamine (aq. solution) | N,N'-Dimethylurea | 93 | [6] |
Table 2: Synthesis of S-Methyl N-Alkylthiocarbamates
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | n-Butylamine | S-Methyl N-n-butylthiocarbamate | >95 | [2] |
| 2 | Cyclohexylamine | S-Methyl N-cyclohexylthiocarbamate | >95 | [2] |
| 3 | Benzylamine | S-Methyl N-benzylthiocarbamate | >95 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Symmetrical N,N'-Dialkylureas
This protocol describes the direct synthesis of symmetrical ureas from primary amines and S,S-dimethyl dithiocarbonate in an aqueous medium.
Materials:
-
S,S-Dimethyl dithiocarbonate (DMDTC)
-
Primary aliphatic amine
-
Water
-
Nitrogen gas supply
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a reaction flask, add the primary aliphatic amine and water.
-
Begin stirring the solution and purge the flask with nitrogen.
-
Add S,S-dimethyl dithiocarbonate to the amine solution with a molar ratio of DMDTC to amine of 1:2.
-
Heat the reaction mixture to 60 °C under a nitrogen atmosphere.
-
Maintain the temperature and stirring for the appropriate reaction time (typically a few hours, monitor by TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid urea product often precipitates from the solution and can be collected by filtration.
-
Wash the collected solid with cold water and dry under vacuum to obtain the pure symmetrical urea.
Protocol 2: Two-Step Synthesis of Unsymmetrical Ureas via S-Methyl N-Alkylthiocarbamate Intermediate
This protocol outlines the synthesis of unsymmetrical ureas, which involves the formation of an S-methyl N-alkylthiocarbamate intermediate followed by its reaction with a different amine.
Step A: Synthesis of S-Methyl N-Alkylthiocarbamate
-
In a reaction flask, dissolve the primary aliphatic amine in water at room temperature (20-25 °C).
-
Add S,S-dimethyl dithiocarbonate to the amine solution. The molar ratio of DMDTC to amine should be between 1:1.2 and 1:2.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
The S-methyl N-alkylthiocarbamate intermediate is formed with high selectivity and can often be used in the next step without further purification.
Step B: Synthesis of Unsymmetrical Urea
-
To the reaction mixture containing the S-methyl N-alkylthiocarbamate, add the second amine (this can be a primary or secondary amine).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress.
-
Once the reaction is complete, cool the mixture and isolate the unsymmetrical urea product, which may precipitate or require extraction.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of N,N-Dimethyl-N'-Arylureas
This multi-step procedure uses S,S-dimethyl dithiocarbonate as a phosgene substitute for the synthesis of N,N-dimethyl-N'-arylureas.[2]
Step 1: Formation of S-Methyl N,N-Dimethylthiocarbamate
-
React S,S-dimethyl dithiocarbonate with dimethylamine to produce S-methyl N,N-dimethylthiocarbamate.
Step 2: Halogenation to form N,N-Dimethylcarbamoyl Halide
-
The S-methyl N,N-dimethylthiocarbamate is then halogenated using a suitable halogenating agent (e.g., chlorine, bromine, methanesulfenyl chloride) to generate the corresponding N,N-dimethylcarbamoyl chloride or bromide in situ.
Step 3: Reaction with Primary Arylamine
-
The in situ generated N,N-dimethylcarbamoyl halide is then reacted with a primary arylamine to yield the final N,N-dimethyl-N'-arylurea. High yields (85-98%) have been reported for this process.[2]
Visualizations
Caption: Synthesis of Symmetrical Ureas.
Caption: Workflow for Unsymmetrical Urea Synthesis.
Caption: Role as a Phosgene Substitute.
References
- 1. S,S'-Dimethyl dithiocarbonate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] S,S-Dimethyl dithiocarbonate: A novel carbonyl dication synthon in the synthesis of ketones | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. S,S-Dimethyl Dithiocarbonate: A Convenient Reagent for the Synthesis of Symmetrical and Unsymmetrical Ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: O,S-Dimethyl Dithiocarbonate
Welcome to the Technical Support Center for O,S-dimethyl dithiocarbonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective handling of this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is O,S-dimethyl dithiocarbonate and what are its primary applications?
A1: O,S-dimethyl dithiocarbonate, with the chemical formula C₃H₆OS₂, is a thioester used in organic synthesis. It primarily serves as a carbonylating agent and a source of methanethiolate.[1] It is a key reagent in the preparation of thiocarbamates and ureas, making it valuable in the synthesis of various compounds, including those with potential tuberculostatic activity.[2][3][4]
Q2: What are the main safety hazards associated with O,S-dimethyl dithiocarbonate?
A2: O,S-dimethyl dithiocarbonate is a combustible liquid and is harmful if swallowed.[5][6] It is an irritant to the skin, eyes, and respiratory system and can be absorbed through the skin.[5] Upon combustion, it can release irritating and toxic fumes and gases, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur dioxide (SO₂).[5] It may also react violently with strong oxidizing agents.[5]
Q3: What are the proper storage conditions for O,S-dimethyl dithiocarbonate?
A3: It is recommended to store O,S-dimethyl dithiocarbonate in a cool, dark, and well-ventilated place.[7] The ideal storage temperature is between 10°C and 25°C, and the container should be kept tightly closed.[8]
Q4: In what common organic solvents is O,S-dimethyl dithiocarbonate soluble?
A4: O,S-dimethyl dithiocarbonate is soluble in organic solvents such as ethanol and acetone.[9] However, it is insoluble in water.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving O,S-dimethyl dithiocarbonate.
Problem 1: Low or No Product Yield in Reactions with Primary Amines.
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC), ¹H NMR, or Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.[10] The reaction of O,S-dimethyl dithiocarbonate with primary amines to form O-methyl thiocarbamates typically takes 2-3 hours at 20-30°C.[9]
-
-
Possible Cause 2: Exothermic Reaction Not Controlled.
-
Possible Cause 3: Incorrect Stoichiometry.
-
Solution: Use a slight excess of the primary amine. A molar ratio of amine to O,S-dimethyl dithiocarbonate between 1.1 and 1.2 is recommended for optimal yields.[9]
-
Problem 2: Formation of Unexpected Byproducts.
-
Possible Cause 1: Methanethiol Side Reactions.
-
Solution: The reaction of O,S-dimethyl dithiocarbonate with amines produces methanethiol as a byproduct.[10] This volatile and odorous compound should be trapped, for instance, by passing the reaction exhaust through a sodium hydroxide solution.[10] This also prevents its potential interference with the desired reaction or subsequent workup steps.
-
-
Possible Cause 2: Isomerization of the Product.
-
Solution: In the synthesis of ureas from O,S-dimethyl dithiocarbonate, the initially formed O-methyl thiocarbamate is isomerized to an S-methyl thiocarbamate.[9] This isomerization is a necessary step in the overall synthesis but if not desired, reaction conditions should be carefully controlled (e.g., lower temperature, shorter reaction time) and the product should be isolated promptly.
-
-
Possible Cause 3: Decomposition of the Reagent or Product.
-
Solution: Dithiocarbamates can be unstable, especially under acidic conditions, and can decompose to carbon disulfide and the corresponding amine.[11] Ensure the reaction and workup conditions are not acidic. If purification by chromatography is necessary, consider using a neutral or slightly basic mobile phase. Thermal decomposition can also occur at elevated temperatures.[12]
-
Problem 3: Difficulty in Product Purification.
-
Possible Cause 1: Product is water-soluble.
-
Solution: If the product is not found in the organic layer after aqueous workup, check the aqueous layer.[1]
-
-
Possible Cause 2: Product is volatile.
-
Solution: If the product has a low boiling point, it may be lost during solvent removal under reduced pressure. Check the solvent collected in the rotovap trap.[1]
-
-
Possible Cause 3: Product adheres to filtration media.
-
Solution: If a filtration step was performed, the product might be adsorbed onto the filtration medium. Suspend the solid from the filtration in a suitable solvent and analyze the suspension by TLC.[1]
-
Data Presentation
Table 1: Physical and Chemical Properties of O,S-Dimethyl Dithiocarbonate
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆OS₂ | [13] |
| Molecular Weight | 122.21 g/mol | [13] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Density | 1.1705 g/mL at 25°C | [6] |
| Boiling Point | 169 °C | [8] |
| Vapor Pressure | 3.15 mmHg at 25°C | [9] |
| Solubility | Soluble in ethanol and acetone; insoluble in water. | [9] |
Experimental Protocols
Protocol 1: Synthesis of O-Methyl N-Methylthiocarbamate [10]
This protocol details the reaction of O,S-dimethyl dithiocarbonate with a primary amine.
-
Place 20.00 g (0.164 moles) of O,S-dimethyl dithiocarbonate into a 100 ml flask equipped with a stirrer.
-
Prepare a 40% aqueous solution of methylamine (13.95 g, 0.180 moles).
-
While stirring the O,S-dimethyl dithiocarbonate, add the methylamine solution dropwise over 10-15 minutes.
-
Maintain the reaction temperature at approximately 20°C using a cooling bath. The reaction is exothermic.
-
Set up a trap containing a sodium hydroxide solution to absorb the methanethiol gas produced during the reaction.
-
Monitor the reaction progress by GC and ¹H NMR analysis. The reaction is typically complete after 2 hours.
-
After completion, extract the reaction mixture with methylene chloride.
-
Wash the combined organic extracts with a small amount of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the O,N-dimethyl thiocarbamate product.
Protocol 2: Isomerization of O-Methyl Thiocarbamate to S-Methyl Thiocarbamate [10]
This protocol describes the subsequent isomerization step often used in urea synthesis.
-
To 16.80 g (0.16 moles) of the O-methyl thiocarbamate, add toluene and 0.84 g of dimethyl sulphate (5% of the thiocarbamate weight).
-
Heat the mixture to 50°C using an oil bath while stirring.
-
Monitor the reaction progress by GC and ¹H NMR analysis. The reaction is typically complete after 2.5 hours.
-
After completion, cool the mixture to room temperature.
-
Neutralize the mixture with 30% aqueous ammonia and continue stirring for 10-15 minutes.
Mandatory Visualizations
Caption: Synthesis of Ureas from O,S-Dimethyl Dithiocarbonate.
Caption: Troubleshooting Common Issues with O,S-Dimethyl Dithiocarbonate.
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Mechanisms of Acid Decomposition of Dithiocarbamates. 1. Alkyl Dithiocarbamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. Mechanisms of acid decomposition of dithiocarbamates. 5. Piperidyl dithiocarbamate and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
- 10. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O,S-Dimethyl Dithiocarbonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of O,S-dimethyl dithiocarbonate synthesis.
Troubleshooting Guide
Low product yield and the formation of the undesired S,S'-dimethyl dithiocarbonate isomer are common challenges in the synthesis of O,S-dimethyl dithiocarbonate. This guide provides solutions to these and other frequently encountered issues.
Issue 1: Low Yield of O,S-Dimethyl Dithiocarbonate
| Potential Cause | Recommended Solution |
| Incomplete formation of the xanthate salt intermediate | Ensure the complete reaction of the alcohol (e.g., methanol) with carbon disulfide and a strong base (e.g., potassium hydroxide, sodium hydroxide). Use anhydrous solvents to prevent side reactions of the base. |
| Suboptimal reaction temperature | Maintain a low temperature (e.g., 0-10°C) during the formation of the xanthate salt and the subsequent alkylation. Higher temperatures can favor the formation of the thermodynamically more stable but undesired S,S'-isomer. |
| Incorrect stoichiometry | Use a slight excess of the alcohol and carbon disulfide relative to the base to ensure complete conversion to the xanthate salt. During alkylation, use at least a stoichiometric equivalent of the alkylating agent. |
| Moisture in reagents or glassware | Use anhydrous reagents and solvents, and thoroughly dry all glassware before use. Moisture can decompose the xanthate intermediate and the alkylating agent. |
| Loss of product during workup and purification | O,S-dimethyl dithiocarbonate is volatile. Minimize evaporative losses by using cold extraction solvents and avoiding excessive heating during solvent removal. |
Issue 2: High Percentage of S,S'-Dimethyl Dithiocarbonate Impurity
The formation of S,S'-dimethyl dithiocarbonate is a common competing reaction. The xanthate anion is an ambident nucleophile, meaning it can be alkylated at either the oxygen or the sulfur atom.
| Factor Influencing Selectivity | Guideline to Favor O-Alkylation |
| Nature of the Alkylating Agent | Harder electrophiles favor O-alkylation. While dimethyl sulfate is commonly used, consider exploring other methylating agents. However, be aware that harder electrophiles can be more reactive and may require careful handling. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) tend to favor S-alkylation by solvating the cation and leaving the "soft" sulfur atom more accessible. Consider using less polar or protic solvents to potentially increase the proportion of O-alkylation. |
| Temperature | Lower reaction temperatures generally favor the kinetically controlled product, which is often the O-alkylated isomer in xanthate reactions. Conduct the alkylation step at low temperatures (e.g., 0-10°C). |
| Counter-ion | The nature of the cation in the xanthate salt can influence the O/S selectivity. While systematic data for this specific reaction is scarce, it is a parameter that can be explored. |
Issue 3: Difficulty in Separating O,S- and S,S'- Isomers
The boiling points of O,S-dimethyl dithiocarbonate and S,S'-dimethyl dithiocarbonate are often very close, making separation by simple distillation challenging.
| Separation Method | Recommendation |
| Fractional Distillation | Use a high-efficiency fractional distillation column (e.g., a Vigreux or packed column). Careful control of the heating rate and collection of narrow boiling point fractions is crucial. A slow distillation rate is recommended to allow for proper equilibration on the column. |
| Column Chromatography | While not commonly reported in standard protocols, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) may be effective for separating the two isomers on a smaller scale. The polarity difference between the O,S- and S,S'- isomers should allow for differential retention on the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of O,S-dimethyl dithiocarbonate?
A1: The synthesis is typically a two-step process:
-
Xanthate formation: A metal alkoxide is formed in situ by reacting an alcohol (methanol) with a strong base (e.g., KOH). This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a metal xanthate salt.
-
Alkylation: The xanthate salt, which is an ambident nucleophile, is then alkylated using a methylating agent like dimethyl sulfate. The alkylation can occur at either the oxygen or one of the sulfur atoms.
Q2: Why is S,S'-dimethyl dithiocarbonate a common byproduct?
A2: The formation of the S,S'-isomer is a result of the ambident nucleophilic nature of the intermediate xanthate anion (ROCS₂⁻). This ion has nucleophilic centers on both the oxygen and the sulfur atoms. According to the principles of Hard and Soft Acids and Bases (HSAB), the sulfur atom is a "softer" nucleophile, and the oxygen atom is a "harder" nucleophile. The outcome of the alkylation depends on the "hardness" of the alkylating agent and the reaction conditions. Methylating agents like dimethyl sulfate have both hard and soft characteristics, leading to a mixture of O- and S-alkylation products.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the products.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Carbon disulfide (CS₂): Highly flammable, volatile, and toxic. Work in a well-ventilated fume hood and avoid any potential ignition sources.
-
Dimethyl sulfate ((CH₃)₂SO₄): A potent alkylating agent that is toxic and a suspected carcinogen. Handle with extreme caution, using appropriate personal protective equipment (gloves, safety goggles, lab coat). Any spills should be neutralized immediately with a solution of ammonia or sodium carbonate.
-
Strong bases (KOH, NaOH): Corrosive. Avoid contact with skin and eyes.
Experimental Protocols
Protocol 1: Synthesis of a Mixture of O,S- and S,S'-Dimethyl Dithiocarbonate
This protocol is adapted from a procedure that yields a mixture of the two isomers, with the O,S-isomer being the major product.[1]
Materials:
-
Potassium hydroxide (KOH), granulated
-
Methanol (MeOH), anhydrous
-
Carbon disulfide (CS₂)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Diethyl ether (Et₂O), anhydrous
-
Benzene, anhydrous
-
0.1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
Procedure:
-
To a suspension of granulated KOH (9.3 g, 0.166 mol) in a 1:1 mixture of dry diethyl ether and benzene (70 ml), add methanol (5.3 g, 6.7 ml, 0.166 mol).
-
Cool the reaction mixture to 6°C in an ice bath.
-
Slowly add a solution of carbon disulfide (12.6 g, 10.0 ml, 0.166 mol) in benzene (7.5 ml) dropwise to the cooled mixture.
-
Stir the reaction mixture at 6°C for 5 hours.
-
Add dimethyl sulfate (20.9 g, 15.7 ml, 0.166 mol) to the mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 20 hours.
-
Decant the organic layer and wash it sequentially with 0.1 N HCl, saturated NaCl solution, and half-saturated NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield a mixture of O,S-dimethyl dithiocarbonate and S,S'-dimethyl dithiocarbonate. A reported yield for the mixture is approximately 57%, with a 15% contamination of the S,S'-isomer.[1]
Visualizations
Caption: General workflow for the synthesis and purification of O,S-dimethyl dithiocarbonate.
Caption: Troubleshooting guide for low yield in O,S-dimethyl dithiocarbonate synthesis.
References
Technical Support Center: Dithiocarbonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during dithiocarbonate synthesis. It is intended for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during dithiocarbonate synthesis?
A1: The most prevalent side reactions include the formation of isothiocyanates and thioureas, particularly when using primary amines.[1] Other potential side reactions are the oxidation of the dithiocarbamate product and hydrolysis, which can be influenced by the presence of moisture and air.[2][3][4]
Q2: How can I prevent the formation of isothiocyanates and thioureas?
A2: These side products are common when primary amines are used as starting materials. The dithiocarbamate intermediate formed from a primary amine can be unstable and decompose, especially with heat, to form an isothiocyanate.[5][6] This isothiocyanate can then react with another molecule of the primary amine to yield a symmetrical thiourea.[1] To minimize this, it is crucial to maintain low reaction temperatures and to choose the appropriate base and solvent system. In some cases, using a secondary amine is preferable if the experimental design allows, as the resulting dithiocarbamates are generally more stable.[7]
Q3: My dithiocarbonate product seems to be degrading over time. What could be the cause?
A3: Dithiocarbamates can be susceptible to oxidation, especially when exposed to air.[2][7] This can lead to the formation of thiuram disulfides.[8] Some dithiocarbamates are also sensitive to moisture and can hydrolyze.[3][4] Proper storage under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator can help prevent degradation.[9] For particularly sensitive compounds, refrigeration may be necessary.[9]
Q4: What is the role of the base in dithiocarbonate synthesis, and can it contribute to side reactions?
A4: The base plays a critical role in deprotonating the intermediate dithiocarbamic acid to form the more stable dithiocarbamate salt.[8] The strength of the base can influence the reaction rate and potentially the formation of side products. While a strong base is needed to drive the reaction to completion, an excessively strong base or high temperatures might promote the decomposition of less stable dithiocarbamates.[10] The choice of base should be optimized for the specific amine being used.
Q5: How can I effectively purify my dithiocarbonate product from unreacted starting materials and side products?
A5: Purification is essential for obtaining a high-purity dithiocarbonate. Common purification techniques include:
-
Precipitation and Filtration: The dithiocarbonate salt can often be precipitated from the reaction mixture by adding a non-polar solvent. The solid product is then collected by filtration and washed with a suitable solvent to remove impurities.[9]
-
Extraction: If the product is soluble in an organic solvent, extraction can be used to separate it from water-soluble impurities.
-
Column Chromatography: For non-polar dithiocarbonate esters, silica gel chromatography can be an effective purification method.
The choice of method depends on the physical properties of the desired product and the impurities present.
Troubleshooting Guides
Issue 1: Low Yield of Dithiocarbonate Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure stoichiometric amounts of reactants are used. - Increase reaction time or moderately increase temperature, monitoring for side product formation. - Use a stronger base if deprotonation of the dithiocarbamic acid is incomplete.[9] |
| Side Reactions | - If using a primary amine, lower the reaction temperature to minimize isothiocyanate and thiourea formation.[1] - Work under an inert atmosphere to prevent oxidation.[7] |
| Product Loss During Workup | - Optimize the precipitation and washing steps to minimize loss of product. - Ensure the washing solvent does not dissolve a significant amount of the product. |
| Hydrolysis | - Use anhydrous solvents and reagents to prevent hydrolysis of the product.[4] |
Issue 2: Presence of Isothiocyanate and/or Thiourea Impurities
| Possible Cause | Troubleshooting Steps |
| Decomposition of Primary Dithiocarbamate | - Conduct the reaction at a lower temperature (e.g., 0 °C). - Isolate the dithiocarbamate salt as quickly as possible after its formation. |
| Reaction of Isothiocyanate with Amine | - Use a slight excess of carbon disulfide to ensure all the amine reacts to form the dithiocarbamate. |
| Purification Challenges | - Utilize column chromatography with a suitable solvent system to separate the desired dithiocarbonate from the less polar isothiocyanate and more polar thiourea. |
Experimental Protocols
General Protocol for Dithiocarbonate Salt Synthesis from a Secondary Amine
-
Dissolve the secondary amine (1 equivalent) in a suitable solvent (e.g., THF, ethanol, or water) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a base (e.g., sodium hydroxide, 1 equivalent) in the same solvent.
-
While stirring vigorously, add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or other appropriate analytical techniques.
-
Upon completion, precipitate the dithiocarbonate salt by adding a non-polar solvent (e.g., diethyl ether or hexane).
-
Collect the precipitate by vacuum filtration, wash with the non-polar solvent, and dry under vacuum.[9]
Protocol for Minimizing Side Reactions with Primary Amines
-
Follow the general protocol above, but maintain the reaction temperature strictly at 0 °C throughout the addition and stirring steps.
-
Use a weaker base, such as triethylamine, if compatible with the reaction.
-
Minimize the reaction time as much as possible while ensuring complete consumption of the starting amine.
-
Proceed with the isolation of the dithiocarbamate salt immediately upon reaction completion to prevent decomposition.
Data Presentation
Table 1: Effect of Amine Type on Product Distribution
| Amine Type | Typical Product | Common Side Products | Mitigation Strategy |
| Primary Amine | Dithiocarbamate Salt | Isothiocyanate, Symmetrical Thiourea | Low temperature, careful choice of base, immediate isolation. |
| Secondary Amine | Dithiocarbamate Salt | Generally stable, fewer side products | Standard reaction conditions are usually sufficient. |
Visualizations
Caption: A typical experimental workflow for dithiocarbonate synthesis.
Caption: Side reaction pathway from primary amines in dithiocarbonate synthesis.
References
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of dithiocarbamates to yield N-nitrosamines by water disinfection oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 8. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 9. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Carbonodithioic acid, O,S-dimethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Carbonodithioic acid, O,S-dimethyl ester.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Extraction
-
Question: After performing a liquid-liquid extraction, my final product shows significant impurities in the NMR and GC-MS analysis. What could be the cause?
-
Answer: Low purity after extraction can stem from several factors:
-
Incomplete Reaction: The synthesis of this compound may not have gone to completion, leaving unreacted starting materials.
-
Improper pH Adjustment: If the extraction protocol involves pH adjustments to remove acidic or basic impurities, incorrect pH levels can lead to incomplete separation.
-
Insufficient Washing: The organic layer may not have been washed sufficiently to remove all water-soluble impurities.
-
Emulsion Formation: The formation of a stable emulsion between the organic and aqueous layers can trap impurities in the organic phase.
-
Troubleshooting Steps:
-
Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has reached completion before starting the work-up.
-
Optimize pH: Carefully monitor the pH of the aqueous phase during extraction using a pH meter or pH paper.
-
Increase Wash Steps: Wash the organic layer with brine (saturated NaCl solution) to help break emulsions and remove dissolved water and some water-soluble impurities.[1]
-
Break Emulsions: If an emulsion forms, try adding a small amount of brine or passing the mixture through a bed of Celite.
Issue 2: Product Decomposition During Distillation
-
Question: I am attempting to purify this compound by distillation, but I am observing product decomposition and low yield. Why is this happening?
-
Answer: this compound may be sensitive to high temperatures. Prolonged heating, even under reduced pressure, can lead to decomposition.
Troubleshooting Steps:
-
Use Vacuum Distillation: Purify the compound by vacuum distillation to lower the boiling point and reduce the required temperature.[1]
-
Minimize Heating Time: Ensure the distillation apparatus is pre-heated to the correct temperature before introducing the crude product.
-
Use a Fractionating Column: For closer boiling impurities, a fractional distillation setup can provide better separation at a lower temperature than a simple distillation.
Issue 3: Yellow Discoloration of the Final Product
-
Question: My purified this compound has a yellow tint. What is the cause of this discoloration and how can I remove it?
-
Answer: A yellow color can indicate the presence of sulfur-containing impurities or degradation products.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the product in a suitable organic solvent and stir with a small amount of activated charcoal for a short period. Filter the charcoal and remove the solvent.
-
Chromatography: If discoloration persists, column chromatography over silica gel may be effective in removing the colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities may include unreacted starting materials such as a methylating agent and a dithiocarbonate salt, as well as byproducts like S,S'-dimethyl dithiocarbonate.[1]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: Purity is typically assessed using a combination of techniques including Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[2]
Q3: Can I use recrystallization to purify this compound?
A3: While recrystallization is a common purification technique for solids, this compound is a liquid at room temperature, making recrystallization not feasible. However, related solid compounds can be purified by recrystallization from solvents like ethanol.
Q4: What are the storage recommendations for purified this compound?
A4: To prevent degradation, it is advisable to store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data
| Parameter | Value | Purification Method | Reference Compound | Source |
| Purity | >98.0% (GC) | Not specified | S,S'-Dimethyl Dithiocarbonate | [3] |
| Purity | ≥96% | Not specified | S,S′-Dimethyl dithiocarbonate | [4] |
| Yield | 99% - 99.9% | Extraction with methylene chloride, washed with water, dried, and evaporated. | O-methyl thiocarbamate (from O,S-dimethyl dithiocarbonate) | [2] |
| Yield | 57% | Vacuum Distillation | Methoxydithioformic acid methyl ester (contaminated with S,S-dimethyl dithiocarbonate) | [1] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 0.1 N HCl) to remove any basic impurities.[1] Drain the aqueous layer.
-
Neutral Wash: Wash the organic layer with water to remove any residual acid.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove dissolved water and help break any emulsions.[1]
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Crude Product Addition: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently in a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. It is advisable to collect a forerun fraction to discard any lower-boiling impurities.
-
Product Recovery: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before releasing the vacuum.
Visualizations
References
Navigating the Nuances of O,S-Dimethyl Dithiocarbonate Stability in Acidic Environments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive technical support center for navigating the experimental challenges associated with the stability of O,S-dimethyl dithiocarbonate under acidic conditions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available stability data to ensure the integrity and success of your research.
I. Troubleshooting Guide: Common Issues and Solutions
Researchers working with O,S-dimethyl dithiocarbonate in acidic media may encounter several challenges. This section addresses the most common issues with practical solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Degradation of O,S-Dimethyl Dithiocarbonate | The inherent instability of the dithiocarbonate functional group in the presence of acid. | - Maintain the lowest possible temperature for your experimental setup. - Work in a well-ventilated area or fume hood due to the potential release of volatile and odorous decomposition products like methanethiol. |
| Inconsistent or Non-Reproducible Experimental Results | - Fluctuation in pH of the medium. - Variable temperatures during the experiment. - Inconsistent preparation of stock solutions. | - Utilize a reliable and calibrated pH meter to ensure accurate and consistent pH of all solutions. - Employ a temperature-controlled water bath or reaction block to maintain a stable temperature. - Prepare fresh stock solutions of O,S-dimethyl dithiocarbonate for each experiment to avoid degradation over time. |
| Precipitate Formation in the Reaction Mixture | Formation of insoluble degradation products. | - Analyze the precipitate separately to identify its composition. - Adjust the solvent system if possible to improve the solubility of all components. |
| Difficulty in Quantifying O,S-Dimethyl Dithiocarbonate | - Co-elution with degradation products in chromatographic analysis. - Adsorption of the compound onto experimental vessels. | - Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better separation. - Use silanized glassware to minimize adsorption. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of O,S-dimethyl dithiocarbonate in acidic conditions.
Q1: What is the primary mechanism of O,S-dimethyl dithiocarbonate degradation in acidic conditions?
A1: Under acidic conditions, O,S-dimethyl dithiocarbonate is susceptible to hydrolysis. The decomposition is generally initiated by the protonation of the carbonyl oxygen or one of the sulfur atoms. This is followed by nucleophilic attack by water, leading to the cleavage of the C-O or C-S bonds. The final decomposition products can include methanol, methanethiol, and carbonyl sulfide (COS) or carbon dioxide (CO2).
Q2: At what pH range does O,S-dimethyl dithiocarbonate start to significantly degrade?
A2: While specific quantitative data for O,S-dimethyl dithiocarbonate is limited in publicly available literature, dithiocarbamates, in general, are known to be unstable in acidic environments. Significant degradation can be expected at pH values below 7, with the rate of decomposition increasing as the pH decreases.
Q3: What are the expected decomposition products of O,S-dimethyl dithiocarbonate in an acidic aqueous solution?
A3: The expected decomposition products from the hydrolysis of O,S-dimethyl dithiocarbonate in an acidic aqueous solution are methanol (CH₃OH), methanethiol (CH₃SH), and carbonyl sulfide (COS), which can be further hydrolyzed to carbon dioxide (CO₂) and hydrogen sulfide (H₂S).
Q4: How can I monitor the stability of O,S-dimethyl dithiocarbonate during my experiment?
A4: The stability of O,S-dimethyl dithiocarbonate can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector. These methods allow for the separation and quantification of the parent compound and its degradation products over time.
Q5: Are there any stabilizing agents that can be used to prevent the degradation of O,S-dimethyl dithiocarbonate in acidic media?
A5: The inherent reactivity of the dithiocarbonate group in acid makes stabilization challenging. While specific stabilizers for O,S-dimethyl dithiocarbonate are not well-documented, general strategies to minimize degradation include keeping the temperature as low as possible and minimizing the exposure time to acidic conditions.
III. Quantitative Data Summary
Specific kinetic data on the acidic degradation of O,S-dimethyl dithiocarbonate is not extensively available in the peer-reviewed literature. However, based on the general behavior of related compounds like dialkyl carbonates, the following trends can be expected.
| Parameter | Expected Trend for O,S-Dimethyl Dithiocarbonate Stability |
| Effect of pH | Stability decreases significantly with decreasing pH. The rate of hydrolysis is expected to be faster in strongly acidic conditions compared to weakly acidic or neutral conditions. |
| Effect of Temperature | The rate of degradation increases with an increase in temperature. Arrhenius-type behavior is expected, where the rate constant of decomposition increases exponentially with temperature. |
Note: This table is based on general chemical principles and data from analogous compounds. Experimental determination of the specific degradation kinetics for O,S-dimethyl dithiocarbonate is highly recommended for any quantitative study.
IV. Experimental Protocols
Protocol for Assessing the Acidic Stability of O,S-Dimethyl Dithiocarbonate using HPLC
This protocol outlines a general procedure for determining the stability of O,S-dimethyl dithiocarbonate in an acidic buffer.
1. Materials and Reagents:
-
O,S-dimethyl dithiocarbonate (high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acidic buffer of desired pH (e.g., phosphate buffer, citrate buffer)
-
Calibrated pH meter
-
HPLC system with a C18 column and UV detector
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of O,S-dimethyl dithiocarbonate and dissolve it in 10 mL of acetonitrile.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.
-
Acidic Buffer: Prepare the desired acidic buffer and adjust the pH using a calibrated pH meter.
3. Stability Study Procedure:
-
Add a known volume of the O,S-dimethyl dithiocarbonate working solution to a known volume of the acidic buffer at a controlled temperature (e.g., 25°C, 37°C). The final concentration should be suitable for HPLC analysis (e.g., 10 µg/mL).
-
Immediately withdraw a sample (t=0) and inject it into the HPLC system.
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Analyze each sample by HPLC.
4. HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer). The gradient should be optimized to separate O,S-dimethyl dithiocarbonate from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of O,S-dimethyl dithiocarbonate (typically around 230-250 nm).
-
Data Analysis: Plot the peak area of O,S-dimethyl dithiocarbonate against time to determine the degradation kinetics.
V. Visualizing Reaction and Experimental Logic
To further aid in understanding the processes involved, the following diagrams illustrate the logical workflow for troubleshooting and the proposed decomposition pathway.
Caption: Troubleshooting workflow for stability issues.
Caption: Proposed acidic decomposition pathway.
Technical Support Center: Avoiding Byproducts in Radical Reactions with Xanthates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the formation of byproducts in radical reactions mediated by xanthates, with a focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and other radical carbon-carbon bond-forming reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during radical reactions with xanthates and provides practical solutions to minimize byproduct formation.
FAQ 1: My RAFT polymerization is showing significant retardation or a long induction period. What are the possible causes and solutions?
Answer:
Retardation, a slowdown of the polymerization rate, and induction periods, a delay before polymerization begins, are common issues in RAFT polymerization, particularly when using xanthates. These are often caused by side reactions that consume radicals or form species that inhibit polymerization.
Possible Causes:
-
Slow Reinitiation by the R-group Radical: The radical (R•) generated from the fragmentation of the initial RAFT agent may be slow to add to the first monomer unit. This is more pronounced when the R-group is not well-suited for the specific monomer being polymerized.
-
Intermediate Radical Termination: The intermediate radical formed during the RAFT equilibrium can undergo termination reactions with other radicals, leading to a loss of living chains and a decrease in the overall polymerization rate.
-
Side Reactions of the Xanthate: At elevated temperatures, some xanthates can decompose, leading to the formation of byproducts that may inhibit polymerization.[1]
-
Impurities in Monomer or Solvent: Impurities can act as inhibitors or retarders.
Troubleshooting Guide:
| Problem | Possible Cause | Recommended Solution |
| Long Induction Period | Slow reinitiation by the R-group. | Select a xanthate with an R-group that is a good homolytic leaving group and efficiently initiates polymerization of the specific monomer. For example, for methacrylates, a tertiary cyanoalkyl R-group is often effective. |
| Retardation | Intermediate radical termination. | Lower the reaction temperature to disfavor termination reactions. Optimize the [RAFT agent]/[initiator] ratio; a higher ratio can sometimes reduce the concentration of propagating radicals, thus lowering the probability of termination. |
| Retardation/Inhibition | Xanthate decomposition. | Choose a more thermally stable xanthate or lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere to prevent oxidative decomposition. |
| Inconsistent Results | Impurities in reagents. | Purify the monomer and solvent before use. For example, passing the monomer through a column of basic alumina can remove acidic impurities and inhibitors. |
FAQ 2: I am observing a bimodal or multimodal molecular weight distribution in my final polymer. What could be the reason?
Answer:
A bimodal or multimodal distribution indicates the presence of multiple polymer populations with different molecular weights, suggesting a loss of control over the polymerization.
Possible Causes:
-
Inefficient Chain Transfer: The chain transfer constant of the xanthate for the specific monomer may be too low, leading to a significant population of chains initiated by the primary radicals from the initiator (dead chains) alongside the living chains.
-
Chain Transfer to Solvent or Monomer: Side reactions involving chain transfer to the solvent or monomer can generate new radical species that initiate uncontrolled polymerization.
-
Cross-termination: The intermediate radical adduct can react with a propagating radical, leading to a dead polymer chain with a higher molecular weight.[2]
Troubleshooting Guide:
| Problem | Possible Cause | Recommended Solution |
| Bimodal Distribution | Inefficient chain transfer. | Select a xanthate with a higher chain transfer constant for the monomer. The Z-group of the xanthate plays a crucial role; for example, aromatic xanthates can offer better control for certain monomers. |
| High Molecular Weight Shoulder | Chain transfer to solvent/monomer or cross-termination. | Choose a solvent with a low chain transfer constant. Lower the monomer concentration or the reaction temperature to reduce the likelihood of these side reactions. |
FAQ 3: My final product has a strong odor and a yellow color. How can I remove these impurities?
Answer:
The characteristic yellow color and odor of polymers synthesized by RAFT are due to the presence of the thiocarbonylthio end-group from the xanthate. While this group is essential for the living nature of the polymerization, it is often considered an impurity in the final material.
Methods for End-Group Removal:
-
Thermolysis: Heating the polymer at high temperatures (150–250 °C) can lead to the elimination of the xanthate end-group, often resulting in an unsaturated chain end.[1]
-
Radical-Induced Removal: Treatment with an excess of a radical initiator (e.g., AIBN) in the presence of a hydrogen donor can replace the xanthate group with a hydrogen atom.
-
Aminolysis: Reaction with primary or secondary amines can cleave the thiocarbonylthio group, leaving a thiol-terminated polymer. This can be followed by further reactions to cap the thiol.
-
Oxidation: Treatment with oxidizing agents like ozone or hydrogen peroxide can also remove the end-group.
Experimental Protocol: Radical-Induced End-Group Removal
-
Dissolve the purified polymer in a suitable solvent (e.g., toluene, dioxane).
-
Add a large excess (e.g., 10 equivalents relative to the polymer chain ends) of a radical initiator (e.g., AIBN).
-
Add a hydrogen donor, such as a thiol (e.g., 1-dodecanethiol) or use a solvent that can act as a hydrogen donor (e.g., isopropyl alcohol).
-
Heat the reaction mixture under an inert atmosphere at a temperature appropriate for the decomposition of the initiator (e.g., 70-80 °C for AIBN) for several hours.
-
Precipitate the polymer in a non-solvent to remove the initiator byproducts and excess reagents.
-
Dry the polymer under vacuum.
FAQ 4: In my radical addition-cyclization reaction using a xanthate, I am getting a significant amount of the simple addition product without cyclization. How can I favor the cyclization?
Answer:
The competition between the desired cyclization and the competing intermolecular chain transfer reaction with the starting xanthate is a common issue in radical cascade reactions.
Factors Influencing Cyclization vs. Addition:
-
Concentration: High concentrations of the starting xanthate can favor the intermolecular chain transfer over the intramolecular cyclization.
-
Rate of Cyclization: The rate of cyclization depends on the structure of the radical intermediate and the alkene. 5-exo-trig cyclizations are generally fast, while other modes might be slower.
-
Stability of Radicals: The stability of the radical before and after cyclization plays a role in the thermodynamics of the process.
Troubleshooting Guide:
| Problem | Observation | Recommended Solution |
| Low Cyclization Yield | Isolation of significant amounts of the uncyclized addition product. | Decrease the concentration of the starting xanthate by using a syringe pump to add it slowly to the reaction mixture. This keeps the instantaneous concentration of the xanthate low, favoring the intramolecular cyclization.[3] |
| Formation of Other Byproducts | Complex mixture of products. | Optimize the reaction temperature. Higher temperatures can sometimes promote desired cyclizations, but can also lead to decomposition or other side reactions.[4] Consider using a different initiator that decomposes at a more suitable rate. |
Quantitative Data on Byproduct Formation
The following table summarizes data on the formation of byproducts in the xanthate-mediated polymerization of N-vinylpyrrolidone (NVP), highlighting the influence of the solvent.
Table 1: Influence of Solvent on Byproduct Formation in NVP Polymerization with S-(2-cyano-2-propyl) O-ethyl xanthate at 70°C [5]
| Time (min) | Solvent | [Total Xanthate] (mol/L) | [Initial Xanthate] (mol/L) | [Single Monomer Adduct] (mol/L) | [NVP Dimer] (mol/L) |
| 0 | C6D6 | 0.10 | 0.10 | 0.00 | 0.00 |
| 60 | C6D6 | 0.08 | 0.06 | 0.02 | ~0.01 |
| 120 | C6D6 | 0.07 | 0.04 | 0.03 | ~0.02 |
| 0 | DMSO-d6/D2O | 0.10 | 0.10 | 0.00 | 0.00 |
| 60 | DMSO-d6/D2O | 0.05 | 0.02 | 0.03 | Not Reported |
| 120 | DMSO-d6/D2O | 0.03 | <0.01 | 0.03 | Not Reported |
Data is estimated from graphical representations in the source literature and is intended for comparative purposes.
This data illustrates that the consumption of the initial xanthate and the formation of the single monomer adduct are significantly faster in a polar, protic solvent mixture (DMSO-d6/D2O) compared to a nonpolar solvent (C6D6). This suggests that the choice of solvent can have a profound impact on the kinetics and potentially the side reactions of the polymerization. The formation of an NVP unsaturated dimer is also observed as a byproduct.[5]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Mechanism of RAFT Polymerization with a Xanthate
Caption: General mechanism of RAFT polymerization mediated by a xanthate.
Diagram 2: Troubleshooting Workflow for Poorly Controlled RAFT Polymerization
Caption: Troubleshooting guide for common issues in RAFT polymerization.
Diagram 3: Competing Pathways in Radical Addition-Cyclization Reactions
Caption: Competing pathways in xanthate-mediated radical addition-cyclization.
References
Technical Support Center: Storage and Handling of Air-Sensitive Dithiocarbamates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive dithiocarbamates.
Frequently Asked Questions (FAQs)
Q1: What makes dithiocarbamates air-sensitive?
A1: Dithiocarbamates are sensitive to atmospheric conditions due to their susceptibility to oxidation and hydrolysis.[1][2] Exposure to oxygen, moisture, and acidic conditions can lead to their degradation.[3][4][5] The primary degradation pathway involves decomposition into carbon disulfide (CS₂) and the corresponding amine.[3][5]
Q2: How should I store my air-sensitive dithiocarbamate samples?
A2: Proper storage is crucial to maintain the integrity of air-sensitive dithiocarbamates. For unstable compounds, such as ammonium dithiocarbamates, refrigeration is recommended.[6] Stable dithiocarbamates, like those with sodium or potassium salts, can be stored in a desiccator.[6] All air-sensitive materials should be kept in sealed containers under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.[6]
Q3: What is the general stability of dithiocarbamates in different conditions?
A3: Dithiocarbamate stability is highly dependent on pH, temperature, and the specific dithiocarbamate structure. They are generally more stable in alkaline conditions and decompose rapidly in acidic environments.[3][4] The half-life of dithiocarbamates can vary significantly based on these factors. For instance, the half-life of mancozeb in aqueous solutions is significantly affected by pH and temperature, as detailed in the table below.
Data Presentation: Stability of Dithiocarbamates
The following table summarizes the stability of various dithiocarbamates under different conditions.
| Dithiocarbamate | Condition | Half-Life | Reference |
| Mancozeb | Aqueous solution, pH 5 | 36 hours | [7] |
| Mancozeb | Aqueous solution, pH 7 | 55 hours | [7] |
| Mancozeb | Aqueous solution, pH 9 | 16 hours | [7] |
| Maneb | Aqueous solution, pH 5, 7, or 9 | < 24 hours | [7] |
| Metiram | Aqueous solution, pH 7 | < 24 hours | [7] |
| Ziram | Aqueous solution, pH 7 | < 18 hours | [7] |
Troubleshooting Guides
Synthesis and Handling
Q: My dithiocarbamate synthesis resulted in a viscous oil instead of a solid precipitate. What should I do?
A: The formation of a viscous oil is not uncommon in dithiocarbamate synthesis.[6] You can attempt to induce crystallization by slow evaporation of the solvent in a fume cupboard or by refrigeration.[6] Alternatively, characterization techniques can often be performed directly on the viscous oil.[6]
Q: I am concerned about the air sensitivity of my dithiocarbamate during handling. What precautions should I take?
A: When handling air-sensitive dithiocarbamates, it is essential to work under an inert atmosphere. This can be achieved using a glove box or a Schlenk line.[6] A glove box provides a sealed environment filled with an inert gas, allowing for the manipulation of compounds in the absence of air and moisture. A Schlenk line is a glassware apparatus that allows for the evacuation of air and backfilling with an inert gas. All glassware should be thoroughly dried before use, typically by heating in an oven overnight.[8]
Analytical Troubleshooting: GC-MS
Q: I am getting low recovery of my dithiocarbamate sample during GC-MS analysis after acid hydrolysis. What could be the cause?
A: Low recovery in the acid hydrolysis GC-MS method for dithiocarbamate analysis can be due to several factors:
-
Incomplete Hydrolysis: Ensure that the acid digestion is carried out at the recommended temperature (e.g., 80°C) and for the specified duration (e.g., 1 hour) to facilitate complete conversion to CS₂.[9][10]
-
Loss of CS₂: Carbon disulfide is volatile. Ensure the reaction vessel is properly sealed to prevent its escape.[9] After the reaction, cool the vessel in an ice bath before opening to minimize loss.[9]
-
Matrix Effects: Complex sample matrices can interfere with the extraction and detection of CS₂.[11] Consider using matrix-matched standards for calibration to compensate for these effects.[11]
-
Contamination: Rubber materials can contain dithiocarbamates, leading to contamination. Avoid using rubber gloves or septa during sample preparation and analysis.[9]
Analytical Troubleshooting: HPLC
Q: I am observing peak tailing in my HPLC chromatogram for dithiocarbamate analysis. How can I resolve this?
A: Peak tailing in HPLC can be caused by several factors. Here are some common causes and solutions:
-
Secondary Interactions: Dithiocarbamates, especially those with basic functional groups, can interact with residual silanol groups on the silica-based column, leading to tailing.[12]
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH can suppress the ionization of silanol groups, reducing these secondary interactions.
-
Solution 2: Use an End-Capped Column: These columns have fewer accessible silanol groups, which can significantly improve peak shape for polar and basic analytes.[12]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[12]
-
Solution: Try diluting your sample and re-injecting. If the peak shape improves, column overload was likely the issue.[12]
-
-
Column Bed Deformation: A void at the column inlet or channeling in the packing material can cause peak tailing.[12]
-
Solution: If you suspect a void, you can try reversing and flushing the column (check manufacturer's instructions). If the problem persists, the column may need to be replaced.
-
-
Interfering Compounds: A co-eluting impurity can appear as a shoulder or tail on your main peak.
-
Solution: Try adjusting the mobile phase composition or gradient to improve separation. Using a more efficient column (e.g., smaller particle size) may also resolve the issue.
-
Experimental Protocols
Protocol 1: Analysis of Total Dithiocarbamates by GC-MS via Acid Hydrolysis
This method is based on the conversion of dithiocarbamates to carbon disulfide (CS₂) followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Reagent Preparation:
-
Reaction Mixture: Prepare a solution of tin(II) chloride in hydrochloric acid. For example, dissolve 30 g of SnCl₂ in 1000 mL of concentrated HCl and then slowly add to 1000 mL of water with continuous stirring.[9]
2. Sample Preparation and Hydrolysis:
-
Weigh a representative portion of the sample (e.g., 50 g of a food sample) into a reaction vessel.
-
Add a known volume of an organic solvent to trap the CS₂, such as 25 mL of isooctane.
-
Add 150 mL of the tin(II) chloride/HCl reaction mixture.
-
Immediately seal the vessel tightly.
-
Place the vessel in a shaking water bath at 80°C for 1-2 hours.[9]
3. Extraction of Carbon Disulfide:
-
After hydrolysis, cool the reaction vessel in an ice bath to below 20°C.[9]
-
Carefully transfer an aliquot of the upper isooctane layer (which now contains the CS₂) to a centrifuge tube.
-
Centrifuge to separate any aqueous phase or solid particles.
-
Transfer the supernatant to a GC vial for analysis.
4. GC-MS Analysis:
-
Inject the isooctane extract into the GC-MS system.
-
Quantify the CS₂ concentration using a calibration curve prepared from CS₂ standards in isooctane.
-
The total dithiocarbamate content is then calculated based on the amount of CS₂ detected.
Protocol 2: General Procedure for Dithiocarbamate Synthesis
This protocol describes a general one-pot synthesis of dithiocarbamates from an amine and carbon disulfide.
1. Reaction Setup:
-
In a fume hood, place a clean, dry Erlenmeyer flask equipped with a magnetic stir bar on a magnetic stirrer.
-
Cool the flask in an ice bath.
2. Addition of Reagents:
-
Add the chosen amine to the flask.
-
Add a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.
-
While stirring vigorously, slowly add cold carbon disulfide to the mixture.[6] The order of addition of the amine and base can sometimes be varied without affecting the product.[6]
3. Reaction and Work-up:
-
Continue stirring the reaction mixture in the ice bath for the specified duration. The completion of the reaction is often indicated by a color change (e.g., to pink, yellow, or white).[6]
-
The dithiocarbamate product may precipitate as a solid. If so, collect the precipitate by filtration.
-
Wash the solid product with a suitable solvent, such as cold ethanol or diethyl ether, to remove impurities.[6]
-
Dry the final product. For air- and temperature-sensitive dithiocarbamates, drying can be done in a refrigerator.[6] More stable products can be dried in a desiccator.[6]
Visualizations
Dithiocarbamate Decomposition Pathway
Caption: Acid-catalyzed decomposition of dithiocarbamates to carbon disulfide and amine.
Experimental Workflow for Handling Air-Sensitive Dithiocarbamates
Caption: Step-by-step workflow for handling air-sensitive dithiocarbamates in a laboratory setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. coresta.org [coresta.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Solvent Effects in Michael Addition with Xanthate Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing xanthate catalysts in Michael addition reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a xanthate catalyst in a Michael addition reaction?
A1: In the context of organocatalysis, xanthate salts are believed to act as nucleophilic catalysts. The sulfur atoms in the xanthate possess nucleophilicity, allowing them to initiate the Michael addition cascade. While traditionally known for their role in radical reactions, certain xanthate derivatives can effectively catalyze Michael additions under non-radical conditions.
Q2: How does the choice of solvent impact the efficiency of my xanthate-catalyzed Michael addition?
A2: The solvent plays a critical role in the reaction's success, influencing both the reaction rate and the final product yield. The polarity of the solvent can significantly affect the solubility of the reactants and the catalyst, as well as stabilize or destabilize the transition states of the reaction. For instance, polar aprotic solvents like acetonitrile have been shown to be highly effective, leading to significant rate acceleration compared to protic solvents like water. This is likely due to the reduced hydrogen bonding between the solvent and the catalyst, which can hinder the catalyst's activity in protic media.[1]
Q3: Can the solvent influence the stereoselectivity (diastereoselectivity and enantioselectivity) of the reaction?
A3: Yes, absolutely. The solvent can have a dramatic effect on the stereochemical outcome of a Michael addition. By altering the solvent, it is possible to reverse the diastereoselectivity of the reaction. The polarity of the solvent can influence the conformation of the transition state, thereby dictating the facial selectivity of the nucleophilic attack. While specific data on chiral xanthate-catalyzed asymmetric Michael additions is limited, general principles of asymmetric organocatalysis suggest that solvent-catalyst and solvent-substrate interactions, such as hydrogen bonding, are critical in achieving high stereoselectivity.
Q4: Are xanthate catalysts stable in all organic solvents?
A4: The stability of xanthate catalysts can be a concern, particularly in the presence of acids or at elevated temperatures. Protic solvents may also participate in hydrogen bonding, which can affect catalyst stability and reactivity. It is advisable to use dry solvents and perform reactions under an inert atmosphere to minimize catalyst decomposition, especially if the reaction requires prolonged heating.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | 1. Poor catalyst activity in the chosen solvent. 2. Catalyst decomposition. 3. Low solubility of reactants or catalyst. 4. Insufficient reaction time. | 1. Solvent Screening: Switch to a polar aprotic solvent like acetonitrile, which has been shown to significantly improve reaction rates and yields.[1] Avoid protic solvents like water or alcohols if slow reaction rates are observed.2. Check Catalyst Stability: Ensure the use of dry solvents and an inert atmosphere. If the reaction requires heating, consider if the catalyst is stable at the chosen temperature. Perform a control experiment to assess catalyst stability under the reaction conditions.3. Improve Solubility: If solubility is an issue, consider a co-solvent system or a different solvent that can better dissolve all reaction components.4. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction over a longer period. |
| Poor Diastereoselectivity | 1. Suboptimal solvent choice. 2. Reaction temperature is too high. | 1. Solvent Polarity Tuning: The diastereoselectivity of Michael additions can be highly dependent on solvent polarity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, trifluoroethanol) to find the optimal conditions for the desired diastereomer.2. Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lower activation energy. |
| Poor Enantioselectivity (for asymmetric reactions with a chiral xanthate catalyst) | 1. Ineffective chiral induction in the chosen solvent. 2. Racemization of the product. 3. Low catalyst activity. | 1. Solvent Effects on Asymmetry: The solvent's ability to form hydrogen bonds and its overall polarity can significantly impact the organization of the chiral transition state. A systematic screening of solvents is crucial. Consider less polar solvents, as they can sometimes enhance the non-covalent interactions responsible for stereochemical control.2. Check for Racemization: Analyze the enantiomeric excess at different reaction times to see if it decreases over time. If so, consider shorter reaction times or a milder work-up procedure.3. Optimize Catalyst Loading and Temperature: Ensure sufficient catalyst is used. Lowering the temperature may improve enantioselectivity. |
| Slow Reaction Rate | 1. Inappropriate solvent. 2. Low reaction temperature. 3. Low catalyst loading. | 1. Solvent Choice: As mentioned, polar aprotic solvents like acetonitrile can dramatically increase the reaction rate.[1]2. Increase Temperature: If the catalyst and reactants are stable, a moderate increase in temperature can accelerate the reaction. However, be mindful of potential impacts on stereoselectivity.3. Increase Catalyst Loading: A higher catalyst concentration can lead to a faster reaction rate. |
Data Presentation
The following table summarizes the effect of different solvents on the yield and reaction time for the Michael addition of a 1,3-dicarbonyl compound to a trans-β-nitrostyrene catalyzed by sodium ethyl xanthate (NaXanthate-C2), as reported in the literature.
| Solvent | Yield (%) | Time (h) |
| Acetonitrile | 91 | 2 |
| Water | Lower Yield | 7+ |
Data extracted from a study on Michael additions using xanthate derivatives as organocatalysts.[1] Note that specific yield for water was not provided, but was indicated to be lower and the reaction much slower.
Experimental Protocols
General Protocol for Michael Addition with a Xanthate Catalyst
This protocol is a general guideline based on literature procedures for Michael additions catalyzed by xanthate salts.[1] Optimization of specific parameters such as catalyst loading, temperature, and reaction time may be necessary for different substrates.
-
Preparation of the Reaction Mixture:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol).
-
Add the chosen anhydrous solvent (e.g., acetonitrile, 5 mL).
-
Add the xanthate catalyst (e.g., sodium ethyl xanthate, 0.1 mmol, 10 mol%).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualizations
Proposed Catalytic Cycle for Xanthate-Catalyzed Michael Addition
References
Validation & Comparative
A Comparative Guide to Xanthates and Dithiocarbamates as Flotation Collectors
In the realm of mineral processing, the selection of an appropriate collector is paramount to achieving efficient and selective separation of valuable minerals from gangue through froth flotation. Among the most widely utilized collectors for sulfide ores are xanthates and dithiocarbamates. This guide provides an objective comparison of their performance, supported by experimental data, and outlines the methodologies for evaluating these critical reagents.
Performance Comparison: Xanthates vs. Dithiocarbamates
The relative performance of xanthates and dithiocarbamates is highly dependent on the specific mineralogy of the ore, pulp chemistry, and other process parameters. While xanthates have historically been the workhorse of the industry, dithiocarbamates and their derivatives are gaining traction due to their potential for enhanced selectivity and stability.[1]
Theoretical studies suggest that dithiocarbamates exhibit a higher binding affinity for certain metal ions, such as copper, compared to xanthates.[2] This stronger interaction can translate to improved recovery of the target mineral. However, this increased reactivity may also lead to reduced selectivity against other sulfide minerals, such as pyrite.[1] The choice between these collectors, or a combination thereof, often involves a trade-off between recovery and grade.
Quantitative Performance Data
The following tables summarize experimental data from various studies comparing the flotation performance of xanthates and dithiocarbamates on different sulfide ores.
Table 1: Flotation of a Bornite-Rich Copper Sulphide Ore [3]
| Collector | Dosage (mol/ton) | Copper Recovery (%) | Copper Grade (%) |
| Ethyl Xanthate (C2-X) | 0.139 | Not specified | Not specified |
| Di-ethyl-dithiocarbamate (di-C2-DTC) | 0.139 | Weakest recovery | Not specified |
| Di-ethyl-dithiophosphate (di-C2-DTP) | 0.139 | Highest recovery | Lower grade |
| 90% C2-X : 10% di-C2-DTC (mixture) | 0.0695 | Not specified | Superior grade |
| 90% C2-X : 10% di-C2-DTP (mixture) | 0.139 | Superior recovery | Not specified |
Note: Dithiophosphate is included for comparative context as another thiol collector.
Table 2: Flotation of a Complex Lead-Zinc Ore [4]
| Collector(s) | Lead Grade (%) | Zinc Grade (%) | Lead Recovery (%) | Zinc Recovery (%) |
| Potassium Ethyl Xanthate (PEX) | 22.06 | 20.99 | 60.54 | 78.73 |
| Sodium Isopropyl Xanthate (SIPX) | 22.06 | 20.99 | 60.54 | 78.73 |
| PEX and SIPX Blend | 27.95 | 22.60 | 74.39 | 82.23 |
Table 3: Flotation of Pentlandite Ore [1]
| Collector | Cumulative Nickel Grade | Cumulative Nickel Recovery |
| Potassium Amyl Xanthate (PAX) | Higher | Lower |
| Sodium Ethyl Xanthate (SEX) | Lower | Higher |
| Di-methyl-dithiocarbamate (di-C1-DTC) | Lower than xanthates | Lower than xanthates |
| Di-ethyl-dithiophosphate (di-C2-DTP) | Lower than xanthates | Lower than xanthates |
Experimental Protocols
The following outlines a generalized experimental protocol for conducting batch flotation tests to compare the performance of different collectors, based on methodologies described in various studies.[5][6][7]
Ore Preparation and Characterization
-
Crushing and Grinding: The ore is first crushed to a suitable size, typically below a few millimeters. It is then wet-milled in a laboratory rod or ball mill to achieve a target particle size distribution (e.g., 80% passing 75 micrometers).
-
Mineralogical Analysis: A representative sample of the ground ore is analyzed to determine its mineral composition and the degree of liberation of the valuable minerals.
Batch Flotation Procedure
-
Pulp Preparation: A specific mass of the ground ore is mixed with water in a flotation cell to achieve a desired pulp density (e.g., 30-40% solids by weight).
-
pH Adjustment: The pH of the pulp is adjusted to the desired level using reagents such as lime (CaO) or sulfuric acid (H₂SO₄).
-
Depressant/Activator Addition (if required): Depressants (e.g., sodium cyanide for pyrite depression) or activators (e.g., copper sulfate for sphalerite activation) are added and the pulp is conditioned for a specific period (e.g., 2-5 minutes).
-
Collector Addition and Conditioning: The collector (xanthate or dithiocarbamate) is added to the pulp at a predetermined dosage. The pulp is then conditioned for a set time (e.g., 3-5 minutes) to allow for collector adsorption onto the mineral surfaces.
-
Frother Addition and Conditioning: A frother (e.g., MIBC - Methyl Isobutyl Carbinol) is added, and the pulp is conditioned for a shorter period (e.g., 1-2 minutes).
-
Flotation: Air is introduced into the flotation cell at a controlled flow rate to generate bubbles. The froth, containing the hydrophobic mineral particles, is collected from the surface at specific time intervals (e.g., 1, 3, 5, 10 minutes) until the froth is barren.
-
Product Collection and Analysis: The collected froth concentrates and the remaining tailings are filtered, dried, weighed, and assayed to determine the grade and recovery of the valuable minerals.
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for collector comparison and the proposed chemical interaction mechanisms of xanthates and dithiocarbamates with sulfide mineral surfaces.
Caption: Experimental workflow for comparing flotation collectors.
Caption: Collector interaction with sulfide mineral surfaces.
Conclusion
The choice between xanthates and dithiocarbamates as collectors in froth flotation is not straightforward and requires careful consideration of the specific ore characteristics and processing objectives. Xanthates are well-established and effective collectors, particularly for bulk sulfide flotation.[8] Dithiocarbamates, on the other hand, can offer greater selectivity and stability in certain applications, potentially leading to higher-grade concentrates.[1] Experimental testing, following a robust and well-defined protocol, is essential to determine the optimal collector suite for a given ore. The synergistic effects of using collector blends, such as a combination of xanthate and dithiocarbamate, have also shown promise in enhancing flotation performance and should be a key area of investigation for process optimization.[9]
References
- 1. journals.co.za [journals.co.za]
- 2. journals.co.za [journals.co.za]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Froth flotation - Wikipedia [en.wikipedia.org]
- 8. saimm.co.za [saimm.co.za]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for O,S-Dimethyl Dithiocarbonate in Organic Synthesis
For researchers, scientists, and drug development professionals seeking effective reagents for thiocarbonylation, radical generation, and deoxygenation reactions, O,S-dimethyl dithiocarbonate has long been a staple. However, a range of powerful alternatives now offer distinct advantages in terms of reactivity, safety, and substrate scope. This guide provides an objective comparison of O,S-dimethyl dithiocarbonate and its key alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.
At a Glance: Key Alternatives and Their Applications
O,S-dimethyl dithiocarbonate is a member of the xanthate class of compounds, primarily utilized in the Barton-McCombie deoxygenation reaction to replace a hydroxyl group with a hydrogen atom.[1][2] This transformation proceeds via a radical mechanism and is a cornerstone in natural product synthesis and medicinal chemistry.[1][3] The core components of this reaction system, and thus the categories for alternative reagents, are the thiocarbonyl derivative, the hydrogen atom donor, and the radical initiator.
| Reagent Category | O,S-Dimethyl Dithiocarbonate & Congeners | Key Alternatives | Primary Applications |
| Thiocarbonyl Derivatives | Xanthates (e.g., O,S-dimethyl dithiocarbonate) | Thiocarbamates (from TCDI), Thionoesters, Methyl Oxalates | Generation of alkyl radicals from alcohols for deoxygenation and C-C bond formation.[2][4] |
| Hydrogen Atom Donors | Tributyltin Hydride (Bu₃SnH) | Silanes (e.g., Diphenylsilane, TTMSS), Hypophosphorous Acid | Quenching of the generated alkyl radical to afford the deoxygenated product.[5][6] |
| Radical Initiators | Azobisisobutyronitrile (AIBN) | Triethylborane/Air, Visible-Light Photoredox Catalysis | Initiation of the radical chain reaction.[1][7] |
Performance Comparison: Deoxygenation of a Secondary Alcohol
To provide a clear comparison, the following table summarizes the performance of various reagent systems for the deoxygenation of a representative secondary alcohol, based on data from multiple sources.
| Thiocarbonyl Derivative | Hydrogen Donor | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| O,S-Dimethyl Dithiocarbonate | Bu₃SnH | AIBN | Toluene | 110 | 4 | 93 | [8] |
| O-Phenyl Chlorothionoformate | Bu₃SnH | AIBN | Toluene | 110 | - | 76 | [9] |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Bu₃SnH | AIBN | Toluene | 110 | - | ~90 | [2] |
| O,S-Dimethyl Dithiocarbonate | Diphenylsilane | AIBN | Toluene | 110 | - | 70 | [9] |
| O-Thiocarbamate | N/A | Ir(ppy)₃ (Photocatalyst) | DMF | RT | 24 | 95 | [9] |
| Methyl Oxalate | TTMSS | AIBN | DMF | 70 | - | 63-67 | [4] |
Note: Yields are highly substrate-dependent and the conditions listed are for specific examples. Direct comparison across different substrates may not be accurate.
In-Depth Look at Key Alternatives
Thiocarbonyl Derivatives: Beyond Xanthates
While xanthates like O,S-dimethyl dithiocarbonate are effective, other thiocarbonyl derivatives offer advantages in specific contexts.
-
1,1'-Thiocarbonyldiimidazole (TCDI): TCDI is particularly effective for the deoxygenation of primary alcohols, which can be challenging substrates for xanthates.[2] The resulting thiocarbamate intermediate is highly reactive.
-
O-Phenyl Chlorothionoformate: This reagent is a common alternative for the preparation of thionoesters, which readily undergo the Barton-McCombie reaction.[2]
-
Methyl Oxalates: For tertiary alcohols, where the formation of stable xanthates can be difficult, methyl oxalates provide a reliable alternative for generating the corresponding tertiary alkyl radicals.[4]
Hydrogen Atom Donors: The Shift Away from Tin
The primary drawback of the traditional Barton-McCombie reaction is the use of toxic and difficult-to-remove tributyltin hydride.[10] This has spurred the development of "tin-free" alternatives.
-
Silanes (e.g., Diphenylsilane, Tris(trimethylsilyl)silane - TTMSS): Silanes are less toxic and their byproducts are generally easier to remove.[9] They are effective hydrogen donors, although sometimes require higher temperatures or longer reaction times compared to Bu₃SnH.[5]
-
Hypophosphorous Acid and its Salts: These reagents offer an even greener alternative, often used in combination with a radical initiator.[11]
Radical Initiators: Milder Initiation Methods
-
Triethylborane/Air: This system allows for radical initiation at room temperature or even lower, providing a milder alternative to the high temperatures often required for AIBN decomposition.[1][7] However, the reaction can be sensitive to the amount of oxygen present.[1]
-
Visible-Light Photoredox Catalysis: This modern approach utilizes a photocatalyst (e.g., an iridium or ruthenium complex) that, upon irradiation with visible light, initiates the radical process under very mild conditions (often at room temperature).[9][12][13] This method exhibits excellent functional group tolerance.[9]
Experimental Protocols
Protocol 1: Classic Barton-McCombie Deoxygenation using O,S-Dimethyl Dithiocarbonate
This protocol is adapted from a typical procedure for the deoxygenation of a secondary alcohol.[8]
Step 1: Formation of the Xanthate Ester
-
To a solution of the secondary alcohol (1.0 equiv.) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add carbon disulfide (CS₂, 5.0 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add methyl iodide (CH₃I, 5.0 equiv.) and continue stirring at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography to afford the S-methyl xanthate.
Step 2: Deoxygenation
-
In a round-bottomed flask, dissolve the S-methyl xanthate (1.0 equiv.) in dry toluene.
-
Add AIBN (0.2 equiv.) and tributyltin hydride (2.0 equiv.) to the solution at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deoxygenated product.
Protocol 2: Tin-Free Deoxygenation using a Thiocarbamate and Photoredox Catalysis
This protocol outlines a modern, tin-free approach for the deoxygenation of a secondary alcohol.[9]
Step 1: Formation of the O-Thiocarbamate
-
To a solution of the secondary alcohol (1.0 equiv.) and 1,1'-thiocarbonyldiimidazole (TCDI, 1.5 equiv.) in anhydrous dichloromethane, add a catalytic amount of DMAP (0.1 equiv.).
-
Stir the reaction mixture at room temperature until the alcohol is completely consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the O-thiocarbamate.
Step 2: Photocatalytic Deoxygenation
-
In a reaction vessel, combine the O-thiocarbamate (1.0 equiv.), Ir(ppy)₃ (photocatalyst, 0.01 equiv.), and Hünig's base (N,N-diisopropylethylamine, 3.0 equiv.) in DMF.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Irradiate the mixture with a blue LED lamp at room temperature for 24 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to afford the deoxygenated product.
Visualizing the Reaction Pathways
Barton-McCombie Deoxygenation Workflow
Caption: General workflow for the Barton-McCombie deoxygenation.
Deoxygenation in the Synthesis of Artemisinin
The synthesis of the potent antimalarial drug artemisinin often involves a key deoxygenation step. The following diagram illustrates a simplified conceptual pathway.
Caption: Role of deoxygenation in a synthetic route to Artemisinin.
Conclusion
While O,S-dimethyl dithiocarbonate remains a valuable reagent, the landscape of organic synthesis now offers a diverse toolkit of alternatives for deoxygenation and related radical transformations. For researchers and professionals in drug development, the choice of reagent will depend on the specific substrate, desired reaction conditions, and tolerance for toxic byproducts. Tin-free methods, particularly those employing visible-light photoredox catalysis, represent a significant advancement, offering milder and more environmentally benign pathways to complex molecules. By understanding the comparative performance and protocols of these alternatives, chemists can optimize their synthetic routes for efficiency, safety, and sustainability.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxygenative Borylation of Secondary and Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Barton-McCombie Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electron-transfer photoredox catalysis: development of a tin-free reductive dehalogenation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electron-Transfer Photoredox Catalysis: Development of a Tin-Free Reductive Dehalogenation Reaction [organic-chemistry.org]
O,S-Dimethyl Dithiocarbonate: A Safer, Efficacious Alternative to Phosgene in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the quest for safer and more efficient chemical reagents is paramount. O,S-dimethyl dithiocarbonate is emerging as a promising substitute for the highly toxic and hazardous chemical, phosgene. This guide provides an objective comparison of the efficacy of O,S-dimethyl dithiocarbonate against phosgene and other alternatives, supported by experimental data, detailed protocols, and safety profiles.
Phosgene (COCl₂) has long been a cornerstone in organic synthesis for the production of crucial intermediates like carbonates, isocyanates, and ureas. However, its extreme toxicity, corrosiveness, and the generation of hazardous byproducts necessitate stringent safety protocols and limit its use. O,S-dimethyl dithiocarbonate, along with other reagents like triphosgene and carbonyldiimidazole (CDI), offers a safer and more manageable approach to these essential chemical transformations.
Comparative Efficacy: O,S-Dimethyl Dithiocarbonate vs. Phosgene and Other Alternatives
O,S-dimethyl dithiocarbonate has demonstrated high efficiency, particularly in the synthesis of ureas, with reported yields often exceeding 90%. While direct comparative studies with phosgene for the synthesis of identical target molecules are limited in publicly available literature, the existing data suggests that O,S-dimethyl dithiocarbonate can achieve comparable, and in some cases superior, yields under milder reaction conditions.
Table 1: Comparison of Reagents for Urea Synthesis
| Feature | O,S-Dimethyl Dithiocarbonate | Phosgene | Triphosgene | Carbonyldiimidazole (CDI) |
| Typical Yields | 93-99.9%[1] | High (variable) | High (variable) | Good to excellent, often >90%[2] |
| Reaction Conditions | Mild (20-70°C, atmospheric pressure)[1] | Harsh (low temperatures, inert atmosphere) | Milder than phosgene | Mild (room temperature)[3] |
| Byproducts | Methanethiol (can be captured)[1] | HCl (corrosive) | HCl (corrosive) | Imidazole (water-soluble), CO₂[3] |
| Safety Profile | Irritant, harmful if swallowed (based on S,S-isomer)[4] | Extremely toxic gas, lethal upon inhalation[5][6][7] | Toxic solid, decomposes to phosgene[8] | Moisture sensitive solid |
| Handling | Liquid, easier to handle than a gas | Gas, requires specialized equipment | Solid, safer to handle than phosgene gas[8] | Solid, relatively easy to handle |
Experimental Protocols
Synthesis of N-Methylurea using O,S-Dimethyl Dithiocarbonate
This two-step process involves the formation of an O-methyl thiocarbamate intermediate, followed by isomerization and reaction with an amine.
Step 1: Synthesis of O-Methyl N-methylthiocarbamate
-
In a 100 ml flask equipped with a stirrer and a cooling bath, place 20.00 g (0.164 moles) of O,S-dimethyl dithiocarbonate.
-
While stirring, slowly add 13.95 g (0.180 moles) of a 40% aqueous methylamine solution dropwise over 10-15 minutes.
-
Maintain the reaction temperature at approximately 20°C using the cooling bath. The reaction is exothermic and produces methanethiol, which should be absorbed in a sodium hydroxide solution.
-
Monitor the reaction progress using GC and ¹H NMR analysis. The reaction is typically complete within 2 hours. The resulting O-methyl N-methylthiocarbamate is obtained in high purity (yields of 99-99.9%) and can be used directly in the next step.[1]
Step 2: Isomerization and Urea Formation
-
The O-methyl N-methylthiocarbamate is isomerized to S-methyl N-methylthiocarbamate. This is typically achieved by heating in a suitable solvent.
-
The resulting S-methyl N-methylthiocarbamate is then reacted with aqueous ammonia.
-
The reaction is carried out at a temperature between 60°C and 70°C for 3 to 6 hours.
-
The final N-methylurea product is obtained in high purity with yields ranging from 93% to 96%.[1]
Safety and Toxicity Profile
A critical advantage of O,S-dimethyl dithiocarbonate over phosgene is its significantly lower toxicity.
Table 2: Toxicity Data Comparison
| Compound | Form | Toxicity Data |
| Phosgene | Gas | LC₅₀ (inhalation, human): 500 ppm for 1 minute.[5] Brief exposure to 50 ppm may be rapidly fatal.[7] |
| O,S-Dimethyl Dithiocarbonate | Liquid | No specific LD₅₀ data found. The related S,S-isomer is a skin, eye, and respiratory system irritant and can be harmful if swallowed.[4] |
| Triphosgene | Solid | Toxicity is comparable to phosgene as it can decompose into phosgene upon heating or reaction with nucleophiles.[8] |
| Carbonyldiimidazole (CDI) | Solid | Moisture-sensitive solid. |
| Dimethyl Carbonate | Liquid | Low acute toxicity.[9][10][11] |
Visualizing the Workflow and Relationships
To better understand the synthetic pathways and the comparative handling procedures, the following diagrams are provided.
Caption: Comparative workflow for urea synthesis.
Caption: Safety and handling profiles of phosgene and its alternatives.
Conclusion
O,S-dimethyl dithiocarbonate presents a compelling case as a viable and safer alternative to phosgene for specific synthetic applications, most notably in the production of ureas. Its high yields, milder reaction conditions, and more manageable safety profile offer significant advantages for researchers and drug development professionals. While further direct comparative studies are warranted, particularly for carbonate and isocyanate synthesis, the available data strongly supports its consideration as a valuable tool in the modern chemist's arsenal, contributing to a safer and more sustainable research environment. Other alternatives like triphosgene and CDI also provide significant safety benefits over phosgene and should be considered based on the specific requirements of the desired chemical transformation.
References
- 1. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. S,S'-Dimethyl dithiocarbonate - Wikipedia [en.wikipedia.org]
- 5. Phosgene - Wikipedia [en.wikipedia.org]
- 6. gov.uk [gov.uk]
- 7. Phosgene - IDLH | NIOSH | CDC [cdc.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcia-bigdr.jp [jcia-bigdr.jp]
- 11. fsc.go.jp [fsc.go.jp]
A Toxicological Comparison of Dithiocarbamate Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of various dithiocarbamate derivatives, a class of organosulfur compounds used widely as fungicides in agriculture (e.g., Thiram, Maneb, Mancozeb) and as pharmaceuticals (e.g., Disulfiram). Dithiocarbamates exhibit a broad range of biological activities and toxicities, stemming from their ability to chelate metals and interact with sulfhydryl groups in proteins. This document summarizes key quantitative toxicity data, outlines common experimental protocols used for their assessment, and illustrates their primary mechanisms of action.
Quantitative Toxicological Data Comparison
The following tables summarize acute, chronic, and in vitro toxicity data for several common dithiocarbamate derivatives to facilitate a comparative assessment.
Table 1: Acute Toxicity - Lethal Dose (LD₅₀) Values
Acute toxicity is typically measured by the LD₅₀, the dose required to be lethal to 50% of a test population. These values are crucial for assessing the short-term poisoning potential of a substance.
| Compound | Species | Route | LD₅₀ (mg/kg bw) | Reference |
| Thiram | Rat | Oral | 620 - >1900 | [1] |
| Mouse | Oral | 1500 - 2000 | [1] | |
| Rabbit | Oral | 210 | [1] | |
| Rabbit | Dermal | >1000 | [1] | |
| Maneb | Rat | Oral | >5000 - 8000 | [2] |
| Rat | Dermal | >5000 | [2] | |
| Disulfiram | Rat | Oral | 8600 | [3] |
| Ziram | Rat | Oral | 1400 | |
| Ferbam | Rat | Oral | >4000 | |
| Zinc (II) N-Benzylmethyl Dithiocarbamate | Mouse (Male) | Oral | 954 | [4] |
| Mouse (Female) | Oral | 794.3 | [4] | |
| Fe(II) N-Benzylmethyl Dithiocarbamate | Mouse | Oral | >5000 | [5] |
| General Dithiocarbamates | Various | Oral | 285 - 7500 | [6] |
Note: Lower LD₅₀ values indicate higher acute toxicity.
Table 2: Chronic Toxicity - No-Observed-Adverse-Effect-Level (NOAEL)
The NOAEL is the highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects. It is a key metric for determining safe exposure levels over longer periods.
| Compound | Species | Duration | NOAEL (mg/kg bw/day) | Key Effect at LOAEL | Reference |
| Thiram | Rat | Chronic | 1.5 | Hematological changes, bile duct hyperplasia | [7] |
| Rat (DNT Study) | Developmental | 1.4 | Increased locomotor activity | [8][9] | |
| Maneb | Rat | 13 weeks | 5.0 | Increased thyroid weight, hyperplasia | [10] |
| Dog | 13 weeks | 3.7 | Thyroid follicular cell hyperplasia | [10] | |
| Monkey | 6 months | 7.3 | Increased thyroid weight | [10] | |
| Mancozeb | Rat | Chronic | 4.83 | Thyroid toxicity | [11] |
| Rat | 90 days | 9.24 | Thyroid effects | [11] | |
| ETU (Mancozeb Metabolite) | Dog | Chronic | 0.18 | Decreased body weight gain, thyroid effects | [11] |
| Ziram | Rat (DNT Study) | Developmental | Not Established (LOAEL = 8.6) | Increased locomotor activity | [9] |
DNT: Developmental Neurotoxicity; LOAEL: Lowest-Observed-Adverse-Effect-Level.
Table 3: In Vitro Cytotoxicity - Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. It is widely used to assess the potency of compounds in cellular assays.
| Compound Class/Derivative | Target/Cell Line | IC₅₀ Value (µM) | Reference |
| Organotin(IV) Dithiocarbamates (ODTC 1-7) | Human Leukemia Cells (CCRF-CEM) | 0.18 - 3.10 | [12] |
| Gold(I) Dithiocarbamate Complexes (Cmpd. 11) | Human Cervical Cancer Cells (HeLa) | 0.14 | [13] |
| Gold(I) Dithiocarbamate Complexes (Cmpd. 10) | Human Cervical Cancer Cells (HeLa) | 0.51 | [13] |
| Aromatic Dithiocarbamates (DC1, DC8, DC10) | Metallo-β-Lactamases (NDM-1, VIM-2, etc.) | < 26 | [14] |
| Mancozeb | Human Liver Cells (HepG2) | Cytotoxic at 295.7 | [15] |
Mechanisms of Toxicity and Signaling Pathways
Dithiocarbamates exert their toxic effects through several mechanisms, often involving complex cellular signaling pathways.
General Metabolism and Toxicity of Dithiocarbamates
Many dithiocarbamate fungicides, particularly the ethylene-bis-dithiocarbamates (EBDCs) like Maneb and Mancozeb, degrade or are metabolized into common toxic intermediates. The primary metabolites of toxicological concern are Ethylene Thiourea (ETU) and Carbon Disulfide (CS₂).[6] ETU is a potent thyroid toxicant, while CS₂ is a known neurotoxin.[6]
Caption: General metabolic pathway of dithiocarbamate fungicides.
Disulfiram: Mechanism of Action in Alcohol Deterrence
Disulfiram is used to treat alcohol dependence. Its mechanism relies on the irreversible inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in alcohol metabolism. This blockage leads to the accumulation of acetaldehyde, a toxic metabolite, upon alcohol consumption, causing a severe and unpleasant physiological reaction known as the disulfiram-ethanol reaction.[3] Disulfiram's metabolite, diethyldithiocarbamate, also inhibits dopamine β-hydroxylase, leading to altered neurotransmitter levels.[8]
Caption: Disulfiram's inhibition of alcohol metabolism.
Maneb-Induced Mitochondrial Apoptosis Pathway
Exposure to the fungicide Maneb has been linked to Parkinson's disease-like neurotoxicity. Studies in neuronal cell lines (e.g., SH-SY5Y) show that Maneb induces apoptosis through a mechanism involving mitochondrial dysfunction. It triggers the generation of reactive oxygen species (ROS), disrupts the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to cytochrome c release from the mitochondria and the subsequent activation of caspase-3, a key executioner of apoptosis. This process appears to be modulated by the PKA/CREB signaling pathway.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. EXTOXNET PIP - MANEB [extoxnet.orst.edu]
- 3. Mancozeb | C8H12MnN4S8Zn | CID 3034368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. 866. Maneb (Pesticide residues in food: 1993 evaluations Part II Toxicology) [inchem.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Federal Register :: Thiram; Pesticide Tolerances [federalregister.gov]
- 14. Frontiers | Safety assessment of disulfiram: real-world adverse event analysis based on FAERS database [frontiersin.org]
- 15. durhamyorkwaste.ca [durhamyorkwaste.ca]
A Guide to Sustainable Alternatives for Traditional Dipolar Aprotic Solvents in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Greener Solvents with Supporting Data and Protocols
The pharmaceutical industry is increasingly moving towards greener and more sustainable practices, with a significant focus on replacing hazardous traditional dipolar aprotic solvents. Commonly used solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), dimethyl sulfoxide (DMSO), and acetonitrile are facing scrutiny due to their toxicity and environmental impact. This guide provides an objective comparison of the performance of emerging sustainable alternatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic needs.
Performance Comparison in Key Synthetic Transformations
The viability of a solvent replacement hinges on its ability to facilitate chemical reactions with comparable or superior efficiency to its traditional counterpart. Below are comparative data for several key reactions integral to drug development, showcasing the performance of green alternatives against traditional dipolar aprotic solvents.
Amide Bond Formation (HATU-mediated)
Amide bond formation is a cornerstone of medicinal chemistry. The following table summarizes the yields of various amides synthesized using the coupling agent HATU in the bio-derived solvent Cyrene™ compared to the traditional solvent DMF.
| Entry | Carboxylic Acid | Amine | Product | Yield in Cyrene™ (%) | Yield in DMF (%) |
| 1 | p-Toluic acid | Aniline | 4-Methyl-N-phenylbenzamide | 95 | 96 |
| 2 | Benzoic acid | Benzylamine | N-Benzylbenzamide | 98 | 99 |
| 3 | 4-Chlorobenzoic acid | Morpholine | (4-Chlorophenyl)(morpholino)methanone | 92 | 94 |
| 4 | Boc-Phe-OH | H-Gly-OMe | Boc-Phe-Gly-OMe | 85 | 88 |
| 5 | Z-Val-OH | H-Leu-OtBu | Z-Val-Leu-OtBu | 82 | 85 |
Data compiled from studies demonstrating the efficacy of Cyrene in amide coupling reactions.[1][2][3][4]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation. This table compares the yields of biaryl products using the bio-based solvent 2-Methyltetrahydrofuran (2-MeTHF) against the commonly used solvent 1,4-dioxane.
| Entry | Aryl Halide | Boronic Acid | Product | Yield in 2-MeTHF (%) | Yield in 1,4-Dioxane (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 92 | 94 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Formylphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | 88 | 90 |
| 3 | 2-Bromopyridine | 3-Tolylboronic acid | 2-(m-Tolyl)pyridine | 85 | 87 |
| 4 | 1-Chloro-4-nitrobenzene | Naphthalen-2-ylboronic acid | 2-(4-Nitrophenyl)naphthalene | 78 | 80 |
Performance data for 2-MeTHF in Suzuki-Miyaura cross-coupling reactions has been reported to be comparable to traditional solvents.[5]
S-Alkylation of Thiols
The formation of thioethers is another important transformation in the synthesis of pharmaceuticals. The following table illustrates the performance of propylene carbonate, a green solvent, in the S-alkylation of thiols with alkyl halides, compared to acetonitrile.
| Entry | Thiol | Alkyl Halide | Product | Yield in Propylene Carbonate (%) | Yield in Acetonitrile (%) |
| 1 | Thiophenol | Benzyl bromide | Benzyl(phenyl)sulfane | 95 | 96 |
| 2 | 4-Methylbenzenethiol | Ethyl iodide | Ethyl(p-tolyl)sulfane | 92 | 94 |
| 3 | 2-Naphthalenethiol | Propyl bromide | Naphthalen-2-yl(propyl)sulfane | 90 | 92 |
| 4 | Cyclohexanethiol | Methyl iodide | Cyclohexyl(methyl)sulfane | 94 | 95 |
Propylene carbonate has been demonstrated as an effective medium for S-alkylation reactions.
Physicochemical Properties of Sustainable Solvents
The selection of an appropriate solvent is also dictated by its physical properties. The following table provides a comparison of key physicochemical properties of several sustainable alternatives and their traditional counterparts.
| Solvent | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Viscosity (cP at 25°C) | Polarity (Reichardt's ET(30)) |
| Sustainable Alternatives | |||||
| Cyrene™ (Dihydrolevoglucosenone) | 227 | -27 | 1.25 | 14.1 | 46.1 |
| γ-Valerolactone (GVL) | 207 | -31 | 1.05 | 2.1 | 45.4 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -136 | 0.86 | 0.6 | 37.5 |
| Propylene Carbonate | 242 | -48.8 | 1.21 | 2.5 | 46.6 |
| Cyclopentyl methyl ether (CPME) | 106 | -140 | 0.86 | 0.6 | 35.8 |
| Traditional Solvents | |||||
| N,N-Dimethylformamide (DMF) | 153 | -61 | 0.94 | 0.8 | 43.8 |
| N-Methyl-2-pyrrolidone (NMP) | 202 | -24 | 1.03 | 1.7 | 42.2 |
| Dimethyl sulfoxide (DMSO) | 189 | 18.5 | 1.10 | 2.0 | 45.1 |
| Acetonitrile | 82 | -45 | 0.79 | 0.3 | 45.6 |
Physical property data compiled from various sources.[6][7][8][9]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of new solvents. Below are representative procedures for the reactions detailed in the performance comparison tables.
General Procedure for HATU-mediated Amide Coupling in Cyrene™
To a solution of the carboxylic acid (1.0 equiv.) in Cyrene™ (0.2 M) is added HATU (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv.). The mixture is stirred at room temperature for 10 minutes. The amine (1.1 equiv.) is then added, and the reaction is stirred at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[10]
General Procedure for Suzuki-Miyaura Cross-Coupling in 2-MeTHF
A mixture of the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in 2-MeTHF (0.1 M) is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.) is then added, and the mixture is heated to reflux (around 80°C) under an argon atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired biaryl product.[11][12][13]
General Procedure for S-Alkylation of Thiols in Propylene Carbonate
To a solution of the thiol (1.0 equiv.) and a base (e.g., K₂CO₃, 1.5 equiv.) in propylene carbonate (0.5 M) is added the alkyl halide (1.1 equiv.) at room temperature. The reaction mixture is stirred at room temperature or heated to 50-60°C if necessary, and the progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired thioether.
Visualizing Solvent Selection and Relationships
Solvent Selection Workflow
The process of selecting a sustainable solvent replacement can be systematically approached. The following workflow, based on the principles of the CHEM21 solvent selection guide, illustrates a logical progression from identifying the need for a replacement to implementing the new solvent.[14][15][16][17][18]
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Cyrene as a bio-based solvent for HATU mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistryforsustainability.org [chemistryforsustainability.org]
- 15. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. labcat.unb.br [labcat.unb.br]
- 17. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 18. [PDF] CHEM21 selection guide of classical- and less classical-solvents | Semantic Scholar [semanticscholar.org]
Performance of O,S-Dimethyl Dithiocarbonate in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent can be a critical parameter influencing reaction efficiency, selectivity, and overall process viability. This guide provides a comprehensive comparison of the performance of O,S-dimethyl dithiocarbonate in various solvent systems for the synthesis of O-methyl thiocarbamates, a key step in the preparation of valuable compounds such as alkyl-ureas.
Executive Summary
O,S-dimethyl dithiocarbonate is a versatile reagent for the synthesis of O-methyl thiocarbamates via reaction with primary amines. Analysis of available data reveals that this reaction proceeds with exceptional efficiency under solvent-free (neat) conditions and in aqueous solutions, consistently delivering near-quantitative yields. While comprehensive comparative studies across a wide range of organic solvents are limited in publicly available literature, existing data points to toluene as a suitable solvent for subsequent isomerization reactions. This guide summarizes the performance of O,S-dimethyl dithiocarbonate in different environments and provides detailed experimental protocols.
Performance Comparison in Various Solvent Systems
The reaction of O,S-dimethyl dithiocarbonate with primary amines to yield O-methyl thiocarbamates has been demonstrated to be highly effective in both the absence of a solvent and in water. For the subsequent isomerization of O-methyl thiocarbamates to S-methyl thiocarbamates, toluene is a preferred organic solvent.
| Solvent System | Reactants | Product | Yield (%) | Temperature (°C) | Reaction Time (h) | Reference |
| Solvent-Free | O,S-dimethyl dithiocarbonate, Primary Amine | O-methyl thiocarbamate | 99 - 99.9 | 20 - 30 | 2 - 3 | [1] |
| Aqueous Solution | O,S-dimethyl dithiocarbonate, 40% Methylamine solution | O-methyl N-methylthiocarbamate | Not explicitly stated, but reaction completion is noted | ~20 | 2 | [1] |
| Toluene | O-methyl N-alkylthiocarbamate | S-methyl N-alkylthiocarbamate | 94 - 98 | 40 - 60 | 0.5 - 4 | [1] |
Note: The yield for the aqueous solution reaction was not explicitly provided in the source material, however, the protocol indicates the reaction goes to completion. The toluene data pertains to the isomerization step, not the initial reaction of O,S-dimethyl dithiocarbonate with an amine.
Experimental Protocols
Detailed methodologies for the key reactions involving O,S-dimethyl dithiocarbonate are provided below.
Synthesis of O-methyl thiocarbamate (Solvent-Free)
Procedure:
-
Place O,S-dimethyl dithiocarbonate in a suitable reaction flask equipped with a stirrer and a dropping funnel.
-
Maintain a weak nitrogen flow throughout the reaction.
-
While stirring mechanically, add the primary amine dropwise at a rate that maintains the reaction temperature between 20°C and 30°C. The molar ratio of the primary amine to O,S-dimethyl dithiocarbonate should be between 1.1 and 1.2.
-
Continue stirring for 2 to 3 hours.
-
The resulting O-methyl thiocarbamate is of high purity and can be used directly in subsequent steps. During this reaction, methanethiol is produced as a byproduct and can be recovered as a sodium salt in an aqueous solution with a yield of 94-98%.[1]
Synthesis of O-methyl N-methylthiocarbamate (Aqueous Solution)
Procedure:
-
Place O,S-dimethyl dithiocarbonate (e.g., 20.00 g, 0.164 moles) into a 100 ml flask equipped with a stirrer.
-
Maintain the mixture temperature at approximately 20°C using a refrigerating bath.
-
Dropwise add a 40% methylamine aqueous solution (e.g., 13.95 g, 0.180 moles) over 10-15 minutes while stirring. The reaction is exothermic.
-
The produced methanethiol can be absorbed by a sodium hydroxide aqueous solution.
-
Monitor the reaction progress using GC and ¹H NMR analysis. The reaction is typically complete after 2 hours.[1]
Isomerization of O-methyl thiocarbamate to S-methyl thiocarbamate (in Toluene)
Procedure:
-
In a reaction vessel, combine the O-methyl thiocarbamate with toluene. The amount of toluene can range from 0.05 to 4.50 parts by weight per part of the thiocarbamate.
-
Add dimethyl sulphate as an initiator, in a quantity between 4% and 8% of the weight of the O-methyl thiocarbamate.
-
Heat the mixture to a temperature between 40°C and 60°C.
-
Maintain the reaction for 0.5 to 4 hours.
-
The resulting S-methyl thiocarbamate is obtained with a yield of 94% to 98%.[1]
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and experimental workflows described in this guide.
Caption: Synthesis of O-methyl thiocarbamate from O,S-dimethyl dithiocarbonate.
Caption: Workflow for the synthesis of S-methyl thiocarbamate.
Alternative Reagents
While O,S-dimethyl dithiocarbonate is a highly effective reagent, researchers may consider alternatives for specific applications. One common alternative for the synthesis of dithiocarbamates is the one-pot reaction of an amine, carbon disulfide (CS₂), and an alkyl halide. This method can be performed under solvent-free conditions and is considered a highly atom-economic process. However, it involves the use of highly flammable and toxic carbon disulfide.
Conclusion
O,S-dimethyl dithiocarbonate demonstrates excellent performance in the synthesis of O-methyl thiocarbamates, particularly under solvent-free and aqueous conditions where it provides near-quantitative yields. For the subsequent isomerization to S-methyl thiocarbamates, toluene is an effective solvent. The provided experimental protocols offer a detailed guide for researchers utilizing this reagent. While alternative methods exist, the high efficiency and favorable reaction conditions make O,S-dimethyl dithiocarbonate a compelling choice for the synthesis of these important chemical intermediates. Further research into the performance of O,S-dimethyl dithiocarbonate in a broader range of organic solvents could provide valuable insights for process optimization and development.
References
A Comparative Guide to Dithiocarbonate Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dithiocarbonates, a versatile class of organosulfur compounds, is of significant interest in medicinal chemistry and materials science. Their utility as intermediates in the synthesis of biologically active molecules and as key components in reversible addition-fragmentation chain-transfer (RAFT) polymerization necessitates efficient and adaptable synthetic methods. This guide provides a comparative analysis of three prominent methods for dithiocarbonate synthesis: a one-pot reaction of amines, carbon disulfide, and alkyl halides; a copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide; and the Mitsunobu reaction for the synthesis of O,S-dialkyl dithiocarbonates from alcohols.
Method 1: One-Pot Reaction of Amines, Carbon Disulfide, and Alkyl Halides
This method stands out for its operational simplicity and adherence to the principles of green chemistry. It is a highly efficient, mild, and straightforward approach for the synthesis of S-alkyl dithiocarbamates, proceeding without the need for a catalyst and under solvent-free conditions.[1][2] The reaction is highly atom-economical, making it suitable for large-scale industrial applications in the pharmaceutical and agrochemical sectors.[1][2]
Experimental Protocol
A representative experimental procedure is as follows:
-
In a round-bottom flask, the amine (1 mmol) and carbon disulfide (1.2 mmol) are mixed.
-
The corresponding alkyl halide (1 mmol) is then added to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature for the specified time (typically 10-30 minutes).
-
Upon completion, the product is typically isolated by simple extraction with an organic solvent (e.g., diethyl ether), followed by washing with water and drying over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the pure dithiocarbamate.
Quantitative Data
The following table summarizes the yields of various dithiocarbamates synthesized using this method.
| Amine | Alkyl Halide | Time (min) | Yield (%) |
| Diethylamine | Benzyl bromide | 10 | 98 |
| Pyrrolidine | Benzyl bromide | 10 | 98 |
| Piperidine | Benzyl bromide | 10 | 97 |
| Morpholine | Benzyl bromide | 10 | 98 |
| Diethylamine | Ethyl bromoacetate | 15 | 95 |
| Pyrrolidine | Ethyl bromoacetate | 15 | 96 |
| Piperidine | Ethyl bromoacetate | 15 | 94 |
| Morpholine | Propargyl bromide | 20 | 95 |
| Diethylamine | Allyl bromide | 20 | 96 |
Data sourced from Azizi, N.; Aryanasab, F.; Saidi, M. R. Org. Lett. 2006, 8 (23), 5275–5277.
Reaction Workflow
Caption: One-pot synthesis of S-alkyl dithiocarbamates.
Method 2: Copper-Mediated Three-Component Coupling of Boronic Acids, Amines, and Carbon Disulfide
This copper-catalyzed approach provides a versatile route to a wide range of functionalized dithiocarbamates under mild reaction conditions.[3] A key advantage of this method is its broad substrate scope, accommodating aryl, heteroaryl, vinyl, and alkyl boronic acids.[3] The reaction is scalable and avoids the use of toxic reagents, presenting a greener alternative for dithiocarbamate synthesis.[3]
Experimental Protocol
A typical experimental procedure is as follows:
-
To a screw-capped tube are added the boronic acid (0.5 mmol), amine (0.6 mmol), carbon disulfide (0.75 mmol), Cu(OAc)₂ (10 mol%), and K₂CO₃ (1.0 mmol).
-
Acetonitrile (2 mL) is then added, and the tube is sealed and stirred at 60 °C for 10 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired dithiocarbamate.
Quantitative Data
The following table presents the yields for the synthesis of various dithiocarbamates using this copper-mediated coupling reaction.
| Boronic Acid | Amine | Yield (%) |
| Phenylboronic acid | Diethylamine | 95 |
| 4-Methylphenylboronic acid | Diethylamine | 92 |
| 4-Methoxyphenylboronic acid | Diethylamine | 89 |
| 4-Chlorophenylboronic acid | Diethylamine | 85 |
| 2-Thiopheneboronic acid | Diethylamine | 78 |
| (E)-Styrylboronic acid | Diethylamine | 75 |
| Phenylboronic acid | Pyrrolidine | 98 |
| Phenylboronic acid | Piperidine | 96 |
| Phenylboronic acid | Morpholine | 97 |
Data sourced from Qi, C.; Guo, T.; Xiong, W. Synlett 2016, 27, 2626-2630.
Reaction Workflow
Caption: Copper-catalyzed synthesis of aryl dithiocarbamates.
Method 3: Mitsunobu Reaction for O,S-Dialkyl Dithiocarbonate Synthesis
The Mitsunobu reaction offers a reliable method for the conversion of primary and secondary alcohols into O,S-dialkyl dithiocarbonates (xanthates).[4] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which can be a significant advantage in stereoselective synthesis. The reaction involves the activation of the alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack of a dithiocarbonate precursor.
Experimental Protocol
A general procedure for the Mitsunobu synthesis of O,S-dialkyl dithiocarbonates is as follows:
-
To a solution of the alcohol (1 mmol) and triphenylphosphine (1.2 mmol) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise.
-
After stirring for 10-15 minutes, a solution of a pre-formed xanthate salt (e.g., potassium O-ethyl xanthate, 1.5 mmol) in a suitable solvent is added.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting alcohol is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the O,S-dialkyl dithiocarbonate.
Quantitative Data
The following table provides representative yields for the synthesis of O,S-dialkyl dithiocarbonates from various alcohols.
| Alcohol | Xanthate Salt | Yield (%) |
| Benzyl alcohol | Potassium O-ethyl xanthate | 85 |
| 1-Phenylethanol | Potassium O-ethyl xanthate | 82 (with inversion) |
| Cinnamyl alcohol | Potassium O-ethyl xanthate | 88 |
| Cyclohexanol | Potassium O-ethyl xanthate | 75 (with inversion) |
| 1-Octanol | Potassium O-ethyl xanthate | 90 |
| Geraniol | Potassium O-ethyl xanthate | 78 |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Reaction Workflow
Caption: Mitsunobu synthesis of O,S-dialkyl dithiocarbonates.
Comparison Summary
| Feature | Method 1: One-Pot (Amine, CS₂, Alkyl Halide) | Method 2: Copper-Mediated Coupling | Method 3: Mitsunobu Reaction |
| Starting Materials | Amines, CS₂, Alkyl Halides | Boronic Acids, Amines, CS₂ | Alcohols, Phosphine, Azodicarboxylate, Xanthate Salt |
| Product Type | S-Alkyl Dithiocarbamates | S-Aryl/Alkyl Dithiocarbamates | O,S-Dialkyl Dithiocarbonates (Xanthates) |
| Reaction Conditions | Mild, Room Temperature, Solvent-Free | Mild, 60 °C, Requires catalyst and base | Mild, 0 °C to Room Temperature |
| Key Advantages | High atom economy, simple, fast, catalyst-free | Broad substrate scope, good functional group tolerance | Stereochemical inversion, good for chiral synthesis |
| Limitations | Limited to S-alkyl dithiocarbamates | Requires a copper catalyst and base | Generates stoichiometric phosphine oxide byproduct |
| Green Chemistry | Excellent (solvent-free, atom-economical) | Good (avoids toxic reagents) | Fair (byproduct generation) |
This comparative guide highlights the distinct advantages and applications of three primary methods for dithiocarbonate synthesis. The choice of method will ultimately depend on the desired dithiocarbonate structure, the availability of starting materials, and the specific requirements of the synthetic target, such as stereochemical control or scalability.
References
- 1. Straightforward and highly efficient catalyst-free one-pot synthesis of dithiocarbamates under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Straightforward and Highly Efficient Catalyst-Free One-Pot Synthesis of Dithiocarbamates under Solvent-Free Conditions [organic-chemistry.org]
- 3. Copper-Mediated Coupling of Boronic Acids, Amines, and Carbon Disulfide: An Approach to Organic Dithiocarbamates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Carbonodithioic Acid, O,S-Dimethyl Ester
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Carbonodithioic acid, O,S-dimethyl ester, ensuring a safe laboratory environment and compliance with regulations.
Immediate Safety and Handling Protocols
This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1] Strict adherence to safety measures is crucial during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this substance. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., rubber, nitrile). Inspect gloves prior to use.[2]
-
Skin and Body Protection: A lab coat or chemical-resistant apron. In case of splashing, rubber boots may be necessary.[3]
-
Respiratory Protection: Not typically required with good ventilation. However, if vapors are noticeable or irritating, a self-contained breathing apparatus (SCBA) should be worn.[3]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and hot surfaces.[2][4][5]
-
Avoid contact with skin and eyes, and do not inhale vapors.[2][3]
-
Do not eat, drink, or smoke when using this product.[2][4][6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and a related compound, S,S'-Dimethyl dithiocarbonate.
| Property | This compound | S,S'-Dimethyl dithiocarbonate |
| Molecular Formula | C₃H₆OS₂ | C₃H₆OS₂ |
| Molecular Weight | 122.21 g/mol [1] | 122.20 g/mol [4] |
| Boiling Point | Not available | 169 °C[4] |
| Flash Point | Not available | 62 °C[4] |
| Specific Gravity | Not available | 1.19 (20/20)[4] |
| Refractive Index | Not available | 1.55[4] |
Step-by-Step Disposal Procedure
Proper disposal of this compound is critical to prevent environmental contamination and ensure laboratory safety. The following workflow outlines the necessary steps.
References
Essential Safety and Operational Guide for Handling Carbonodithioic Acid, O,S-Dimethyl Ester
Disclaimer: No specific Safety Data Sheet (SDS) for Carbonodithioic acid, O,S-dimethyl ester (CAS No. 19708-81-7) was found during the literature search. The following guidance is based on the known hazards of the xanthate chemical class, general safety protocols for handling flammable and toxic liquids, and information on structurally similar chemicals. It is imperative to treat this compound as a hazardous substance and to handle it with extreme caution.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Flammable liquid and vapor (H226)[1]
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Harmful if inhaled (H332)[1]
Xanthates, as a class, are also known to be corrosive and can cause skin irritation and burns upon contact.[2] Ingestion can lead to a burning sensation and abdominal pain.[2]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves. Butyl rubber is recommended for handling xanthates.[3] Always inspect gloves for integrity before use. Change gloves immediately if contaminated. |
| Eye and Face Protection | Chemical safety goggles are required. In situations with a splash hazard, a face shield should be worn in addition to goggles. |
| Skin and Body Protection | A flame-retardant lab coat is recommended.[4] When handling larger quantities, consider additional protective clothing such as an apron and oversleeves.[4] Closed-toe shoes are mandatory. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
Note: Since no specific glove breakthrough time data is available for this compound, it is crucial to adopt a conservative approach and change gloves frequently, especially after any suspected contact.
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the chemical in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Keep the container tightly closed.
-
Store away from heat, sparks, open flames, and other ignition sources.
-
Segregate from incompatible materials such as oxidizing agents, acids, and bases.[3][5]
3.2. Handling and Use
-
All work with this chemical must be performed in a properly functioning chemical fume hood.[4]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly after handling.[2]
-
When transferring the liquid, ensure adequate ventilation and use appropriate tools to minimize splashes and aerosol generation.
3.3. Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Collect all liquid waste in a designated, properly labeled, and sealed container.
-
Contaminated materials such as gloves, pipette tips, and paper towels should also be collected as solid hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of flammable and toxic chemical waste. Do not dispose of down the drain.[6]
Emergency Procedures
4.1. Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Use a chemical spill kit with absorbent materials suitable for flammable liquids.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if necessary.
-
Contact the institution's emergency response team.
-
Prevent entry to the contaminated area.
-
4.2. Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
4.3. Fire
-
In case of a small fire, use a dry chemical or carbon dioxide fire extinguisher.
-
For a larger fire, evacuate the area and contact emergency services.
-
Do not use water as it may be ineffective and could spread the flammable liquid.
Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Workflow for a Chemical Spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
